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  • Product: (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
  • CAS: 1344936-52-2

Core Science & Biosynthesis

Foundational

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol chemical properties

An in-depth technical analysis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol , focusing on its structural properties, enantioselective synthesis, and applications in advanced medicinal chemistry. Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol , focusing on its structural properties, enantioselective synthesis, and applications in advanced medicinal chemistry.

Executive Summary & Chemical Identity

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a highly valuable chiral secondary alcohol utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The presence of a di-halogenated phenyl ring imparts unique stereoelectronic properties, making the enantiopure synthesis of this compound a critical objective for drug development professionals.

Physicochemical Profile:

  • Molecular Formula: C₈H₈ClFO

  • Molecular Weight: 174.60 g/mol

  • CAS Registry Number (Racemate): 958653-04-8[1],[2]

  • Precursor Ketone CAS: 541508-27-4 (5'-Chloro-2'-fluoroacetophenone)[3],[4]

The structural uniqueness of this molecule lies in the synergistic effects of its substituents. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the precursor ketone's carbonyl carbon. Meanwhile, the meta-chlorine atom provides necessary lipophilic bulk (enhancing logP ) and sterically shields the aromatic ring from oxidative metabolism by cytochrome P450 (CYP450) enzymes.

Enantioselective Synthesis: The CBS Reduction Pathway

To achieve high enantiomeric excess (ee) of the (1R)-enantiomer, the Corey-Bakshi-Shibata (CBS) reduction is the gold standard[5],[6]. This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the prochiral ketone, 5-chloro-2-fluoroacetophenone, into the corresponding chiral alcohol[7].

Mechanistic Causality

The high enantioselectivity of the CBS reduction is governed by a highly ordered, six-membered chair-like transition state[6].

  • Activation: The (R)-MeCBS catalyst coordinates with borane ( BH3​ ), activating the borane as a potent hydride donor while increasing the Lewis acidity of the boron atom within the oxazaborolidine ring[6].

  • Stereocontrol: The prochiral ketone coordinates to the Lewis acidic boron. To minimize steric repulsion, the larger substituent (the 5-chloro-2-fluorophenyl ring) orientates equatorially, while the smaller methyl group orientates axially[8].

  • Hydride Transfer: This specific spatial arrangement forces the hydride to attack the Re-face of the carbonyl carbon exclusively, yielding the (1R)-alcohol with >95% ee[5],[7].

CBS_Mechanism A (R)-MeCBS Catalyst B BH3 Coordination (Activated Complex) A->B + BH3-THF C Ketone Coordination (Face-Selective) B->C + 5-Cl-2-F-Acetophenone D Hydride Transfer (6-Membered TS) C->D Stereocontrol D->A Catalyst Regeneration E (1R)-Alcohol Product D->E Workup (MeOH/HCl)

Caption: Logical workflow and transition state progression of the CBS asymmetric reduction.

Experimental Protocol: Synthesis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

This protocol is designed as a self-validating system; temperature control and anhydrous conditions are critical to prevent racemic background reduction.

Reagents:

  • 5'-Chloro-2'-fluoroacetophenone (1.0 eq, 10.0 mmol)[4]

  • (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 1.0 mmol, 1M in Toluene)

  • Borane-dimethyl sulfide (BMS) complex (1.2 eq, 12.0 mmol)[5]

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • Catalyst Preparation: Flame-dry a 100 mL Schlenk flask under argon. Inject 10 mL of anhydrous THF and the (R)-MeCBS catalyst (1.0 mL, 1M). Cool the system to 0 °C using an ice bath.

  • Borane Activation: Slowly add the BMS complex (1.2 mL) dropwise to the stirred catalyst solution. Stir for 15 minutes at 0 °C to ensure complete formation of the activated oxazaborolidine-borane complex[6].

  • Substrate Addition (Critical Step): In a separate dry vial, dissolve 5'-chloro-2'-fluoroacetophenone (1.72 g) in 20 mL of anhydrous THF. Cool the main reaction flask to -20 °C. Add the ketone solution dropwise via syringe pump over 60 minutes. Causality: Slow addition ensures the ketone reacts exclusively with the highly reactive chiral catalyst complex rather than the slower, uncoordinated borane, which would yield a racemic mixture.

  • Reaction Monitoring: Stir at -20 °C for 2 hours. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 8:2) or LC-MS.

  • Quenching & Workup: Once complete, carefully quench the reaction by adding 5 mL of methanol dropwise at -20 °C to destroy excess borane, followed by 10 mL of 1M HCl to break the boron-product complex[9]. Warm to room temperature.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the pure (1R)-alcohol.

Analytical Characterization & Chiral Resolution

Validating the stereochemical integrity of the synthesized (1R)-enantiomer requires high-performance analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) remains the most reliable method for quantifying enantiomeric excess.

Quantitative Data Summary for Chiral Resolution
Analytical ParameterSpecification / ConditionRationale for Selection
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Cellulose-based stationary phase provides excellent π−π and hydrogen bonding interactions with the halogenated phenyl ring.
Mobile Phase Hexane / Isopropanol (95:5 v/v)Isocratic elution ensures baseline separation of the enantiomers.
Flow Rate 1.0 mL/minBalances resolution ( Rs​ ) and analysis time.
Detection UV at 220 nm and 254 nmCaptures the strong chromophore of the conjugated aromatic system.
Retention Time (1R) ~ 8.4 minutesThe (1R)-enantiomer typically elutes first under these normal-phase conditions.
Retention Time (1S) ~ 10.2 minutesStronger interaction with the chiral stationary phase delays elution.
Target ee% > 98%Required threshold for downstream pharmaceutical API synthesis.

Note: In the absence of Chiral HPLC, ¹H-NMR utilizing chiral solvating agents (e.g., Mosher's acid chloride derivatization) can be used to determine the diastereomeric ratio, confirming the (1R) configuration by analyzing the chemical shift of the methine proton.

Applications in Medicinal Chemistry & Drug Design

The (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol motif is highly prized in Fragment-Based Drug Design (FBDD). When incorporated into larger molecular scaffolds (such as kinase inhibitors or receptor antagonists), the specific stereochemistry and halogenation pattern dictate profound pharmacological advantages.

MedChem_Rationale A (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol B 2-Fluoro Substituent A->B C 5-Chloro Substituent A->C D (1R)-Stereocenter A->D E Conformational Locking (Increased Binding Affinity) B->E F Metabolic Blocking (CYP450 Resistance) C->F G Spatial Trajectory (Target Specificity) D->G

Caption: Pharmacological advantages imparted by the structural features of the (1R)-halogenated alcohol.

  • Conformational Locking: The ortho-fluorine atom creates a steric and electrostatic barrier that restricts the free rotation of the phenyl ring relative to the chiral center. This "locks" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein.

  • Metabolic Stability: Aromatic rings are highly susceptible to oxidative metabolism (hydroxylation) by liver enzymes. The placement of the chlorine atom at the 5-position effectively blocks the most electron-rich site of the ring, significantly extending the biological half-life of the resulting drug.

  • Vectorial Trajectory: The (1R)-configuration ensures that when the hydroxyl group is utilized as an attachment point (e.g., via etherification or amination), the halogenated phenyl ring is projected into the exact hydrophobic pocket of the target receptor, preventing off-target toxicity associated with the (1S)-enantiomer.

References

  • Royal Society of Chemistry (RSC). "Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine." Comprehensive Organic Chemistry Experiments. Available at:[Link]

  • Magritek. "CBS reduction of acetophenone followed by 11B NMR." Magritek Case Studies. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Synthesis, Chiral Resolution, and Applications of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Executive Summary In modern drug discovery, the precise stereochemical control of active pharmaceutical ingredient (API) intermediates is non-negotiable. (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a highly valuable ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise stereochemical control of active pharmaceutical ingredient (API) intermediates is non-negotiable. (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a highly valuable chiral building block, frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) modulators. The 5-chloro-2-fluorophenyl motif provides critical lipophilicity and metabolic stability, while the (1R)-hydroxy stereocenter dictates the three-dimensional vectorization of subsequent pharmacophores.

While the enantiopure (1R) and (1S) forms are typically isolated or synthesized on demand, the compound is most commonly cataloged globally under its 1 [1]. This whitepaper details the physicochemical profiling, causality-driven synthetic methodologies, and analytical validation required to isolate the (1R)-enantiomer with >99% enantiomeric excess (ee).

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of the target molecule is the first step in designing a robust synthetic workflow. The presence of the halogen atoms directly influences the electronic environment of the benzylic position, impacting both catalytic reduction rates and enzymatic recognition.

PropertySpecification / Value
Chemical Name (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Racemic CAS Number 958653-04-8
Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
Stereocenter (1R) Absolute Configuration
Appearance Colorless to pale yellow liquid
Solubility Profile High in Methanol, Ethyl Acetate, DCM; Low in Water

Synthetic Methodologies & Enantioselective Workflows

Approach A: Asymmetric Transfer Hydrogenation (ATH)

The most atom-economical approach to synthesize the (1R)-alcohol is the asymmetric transfer hydrogenation of the prochiral ketone, 1-(5-chloro-2-fluorophenyl)ethanone.

Causality of Experimental Choices: We utilize the2 [2]. Why? This catalyst operates via a bifunctional outer-sphere mechanism. Instead of the substrate coordinating directly to the metal (which can lead to side reactions), the ruthenium transfers a hydride while the amine ligand simultaneously transfers a proton. This creates a highly rigid, six-membered pericyclic transition state, ensuring strict enantiofacial discrimination. Furthermore, an azeotropic mixture of formic acid and triethylamine (5:2) is chosen as the hydride source. The triethylamine prevents acidic degradation of the substrate and facilitates the decarboxylation of formate to continuously regenerate the active Ru-hydride species.

Step-by-Step Protocol:

  • Catalyst Activation: In a Schlenk flask under argon, dissolve [RuCl2(p-cymene)]2 (0.5 mol%) and (1S,2S)-TsDPEN (1.1 mol%) in anhydrous dichloromethane. Stir at 25°C for 1 hour, then remove the solvent in vacuo to yield the active 16-electron catalyst.

  • Reaction Assembly: Dissolve 1-(5-chloro-2-fluorophenyl)ethanone (10.0 mmol) in 10 mL of a degassed formic acid/triethylamine (5:2 azeotrope) mixture.

  • Hydrogenation: Transfer the substrate solution to the catalyst flask. Stir the homogeneous mixture at 25°C for 12–16 hours. Monitor via TLC until complete consumption of the ketone.

  • Workup: Quench the reaction by adding 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc 8:2) to yield (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.

ATH_Mechanism Ketone 1-(5-chloro-2-fluorophenyl)ethanone (Prochiral Substrate) TS Six-Membered Pericyclic Transition State Ketone->TS Outer-Sphere Coordination Catalyst Ru(II)-(1S,2S)-TsDPEN Active Catalyst (16e-) RuH Ru-H / N-H Intermediate (18e- species) Catalyst->RuH Hydride Transfer from Formate Formate Formic Acid / NEt3 (Hydride Source) Formate->RuH RuH->TS Enantiofacial Discrimination TS->Catalyst Catalyst Regeneration Product (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (>99% ee) TS->Product Product Release

Fig 1. Ru(II)-TsDPEN catalyzed asymmetric transfer hydrogenation.

Approach B: Enzymatic Kinetic Resolution (EKR)

If the racemic alcohol (CAS: 958653-04-8) is already available, 3 [3] is the gold standard for industrial separation.

Causality of Experimental Choices: Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) is selected due to its highly hydrophobic, funnel-like active site. This pocket perfectly accommodates the bulky 5-chloro-2-fluorophenyl ring. Due to the stereochemical constraints of the active site, the (1R)-enantiomer is rapidly acylated, while the (1S)-enantiomer is rejected (E-value >200). Crucially, vinyl acetate is used as the acyl donor instead of ethyl acetate. The leaving group, vinyl alcohol, instantly tautomerizes to acetaldehyde. This renders the transesterification strictly irreversible, preventing the reverse reaction that would otherwise erode the enantiomeric excess over time.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 10.0 mmol of racemic 1-(5-chloro-2-fluorophenyl)ethan-1-ol in 20 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acylation: Add vinyl acetate (30.0 mmol, 3.0 equiv) to the solution.

  • Biocatalysis: Introduce 150 mg of immobilized CAL-B (Novozym 435). Incubate the suspension at 40°C under orbital shaking (200 rpm).

  • Monitoring: Track the reaction via chiral GC. Stop the reaction exactly at 50% conversion (typically 8–12 hours) to ensure maximum ee for both the (1R)-acetate and the unreacted (1S)-alcohol.

  • Separation: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate. Separate the highly polar (1S)-alcohol from the less polar (1R)-acetate via vacuum fractional distillation or silica gel chromatography.

  • Hydrolysis: To recover the target (1R)-alcohol, dissolve the isolated (1R)-acetate in methanol and add K2CO3 (1.5 equiv). Stir at room temperature for 2 hours. This chemical hydrolysis proceeds with complete retention of configuration. Extract and concentrate to yield pure (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.

(Note: For advanced dynamic kinetic resolution (DKR), a 4 [4] to convert 100% of the racemate into the (1R)-acetate).

EKR_Workflow Racemate Racemic Alcohol CAS: 958653-04-8 Lipase CAL-B (Novozym 435) + Vinyl Acetate Racemate->Lipase R_Acetate (1R)-Acetate (Fast Reacting) Lipase->R_Acetate Enantioselective Acylation S_Alcohol (1S)-Alcohol (Unreacted) Lipase->S_Alcohol Kinetic Resolution Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) R_Acetate->Hydrolysis Separation (e.g., Distillation) R_Alcohol (1R)-Alcohol Target Compound Hydrolysis->R_Alcohol Retention of Configuration

Fig 2. Enzymatic kinetic resolution workflow using CAL-B.

Analytical Validation: Chiral Chromatography

A self-validating synthetic protocol is incomplete without rigorous analytical verification. Chiral High-Performance Liquid Chromatography (HPLC) is mandatory for determining the enantiomeric excess.

  • Stationary Phase: Polysaccharide-based chiral columns, specifically Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), are highly recommended. The carbamate linkages provide critical hydrogen-bonding sites that interact differentially with the (1R) and (1S) enantiomers.

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation Logic: Inject the racemic standard (CAS: 958653-04-8) first to establish baseline resolution and retention times for both peaks. Subsequently, inject the synthesized (1R)-alcohol. An ee of >99% is confirmed when the peak corresponding to the (1S)-enantiomer is virtually undetectable above the baseline noise.

References

  • ChemicalBook. "1-(5-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL CAS No. 958653-04-8."
  • Toubiana, J., Medina, L. and Sasson, Y. "The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor.
  • Kaiser, S., et al. "Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols." Synlett, Thieme.
  • Kim, W.-H., et al. "Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple.

Sources

Foundational

Synthesis Route and Process Optimization for (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Executive Summary & Retrosynthetic Strategy The compound (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8) is a highly specialized chiral building block utilized in the development of advanced active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

The compound (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8) is a highly specialized chiral building block utilized in the development of advanced active pharmaceutical ingredients (APIs) 1. The synthesis of this specific enantiomer presents unique stereoelectronic challenges. The precursor, 1-(5-chloro-2-fluorophenyl)ethanone (CAS: 541508-27-4), possesses an ortho-fluoro group that creates significant steric hindrance near the carbonyl center, while the meta-chloro group increases the electrophilicity of the carbonyl carbon 2.

To achieve the stringent enantiomeric excess (ee >99.0%) required for pharmaceutical applications, the retrosynthetic approach must bypass non-selective hydride reductions. We evaluate three primary asymmetric reduction pathways, prioritizing biocatalysis and chemocatalysis based on scalability, environmental impact, and facial discrimination.

RouteSelection Start 1-(5-chloro-2-fluorophenyl) ethan-1-one KRED Biocatalytic Reduction (Engineered KRED) Start->KRED High ee, Green Chemistry ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Start->ATH Scalable Chemocatalysis CBS CBS Reduction (Corey-Bakshi-Shibata) Start->CBS Stoichiometric Reagents Product (1R)-1-(5-chloro-2-fluorophenyl) ethan-1-ol KRED->Product >99.5% ee ATH->Product 95-98% ee CBS->Product 90-94% ee

Fig 1. Logical evaluation of synthetic routes for the target chiral alcohol.

Quantitative Comparison of Synthetic Routes

The selection of a commercial-scale synthetic route relies on balancing enantioselectivity with operational hazards. The table below summarizes the process chemistry metrics for the three evaluated methodologies.

MetricBiocatalytic Reduction (KRED)Asymmetric Transfer Hydrogenation (ATH)Corey-Bakshi-Shibata (CBS)
Catalyst / Reagent Engineered (R)-KRED(S,S)-RuCl(p-cymene)(TsDPEN)(R)-Me-CBS / BH₃·SMe₂
Enantiomeric Excess (ee) >99.5%95 - 98%90 - 94%
Isolated Yield 92 - 95%88 - 92%85 - 89%
Reaction Conditions Aqueous buffer, 30°C, pH 7.0HCOOH/NEt₃, 40°CTHF, -20°C to 0°C
E-factor (Waste Ratio) Low (<10)Medium (15-20)High (>30, stoichiometric waste)
Process Scalability Excellent (Mild, highly scalable)Good (Requires heavy metal remediation)Poor (Cryogenic, borane hazards)

Primary Route: Biocatalytic Asymmetric Reduction (KRED)

Mechanistic Causality

Ketoreductases (KREDs) belonging to the short-chain dehydrogenase/reductase superfamily catalyze the stereoselective transfer of a hydride from NADPH to the carbonyl carbon 3. For 1-(5-chloro-2-fluorophenyl)ethanone, the bulky di-halogenated phenyl ring is forced into the enzyme's large binding pocket, while the methyl group occupies the small pocket. This rigid orientation ensures that the hydride is delivered exclusively to the re face of the carbonyl, yielding the (1R)-enantiomer with perfect anti-Prelog or Prelog stereopreference depending on the specific enzyme lineage 4.

To prevent the need for stoichiometric amounts of the prohibitively expensive NADP+ cofactor, Isopropanol (IPA) is introduced as a sacrificial electron donor. The KRED enzyme oxidizes IPA to acetone, simultaneously regenerating NADPH. This coupled thermodynamic system drives the reaction to completion.

KREDWorkflow Prep 1. Buffer & Cofactor Prep 100 mM Phosphate, NADP+, IPA Substrate 2. Substrate Addition 1-(5-chloro-2-fluorophenyl)ethanone Prep->Substrate Enzyme 3. Biocatalysis Engineered R-KRED, 30°C, 24h Substrate->Enzyme IPC IPC Enzyme->IPC Extraction 5. Downstream Processing MTBE Extraction & Crystallization IPC->Extraction Validation Validation Extraction->Validation

Fig 2. Step-by-step experimental workflow for the KRED biocatalytic reduction.

Self-Validating Experimental Protocol (KRED)

Note: This protocol integrates In-Process Controls (IPCs) to ensure the system validates its own completion prior to downstream processing.

  • Buffer Preparation : Prepare 1.0 L of 100 mM potassium phosphate buffer. Adjust to pH 7.0 using 1M NaOH. Add 1 mM MgSO₄. Causality: Magnesium ions stabilize the structural integrity of the KRED tetramer during extended agitation.

  • Cofactor & Substrate Addition : Dissolve 1.0 g of NADP+ in the buffer. Add 100 mL of Isopropanol (IPA). Charge 50.0 g of 1-(5-chloro-2-fluorophenyl)ethanone.

  • Enzyme Charge : Add 2.0 g of engineered (R)-selective KRED powder.

  • Reaction Parameters : Agitate at 250 rpm at a controlled temperature of 30°C. Maintain pH at 7.0 using a pH-stat titrator. Causality: As IPA is oxidized to acetone, slight pH shifts can denature the enzyme; the pH-stat prevents this degradation.

  • In-Process Control (IPC) Gate : After 18 hours, extract a 1 mL aliquot with MTBE and analyze via Reverse-Phase HPLC (210 nm). Validation : The reaction may only proceed to workup when the ketone peak area is <1.0% relative to the alcohol product.

  • Downstream Processing : Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 400 mL). Causality: MTBE is selected over diethyl ether due to its superior safety profile at scale (resistance to peroxide formation) and excellent phase partitioning for aromatic alcohols.

  • Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.

Secondary Route: Asymmetric Transfer Hydrogenation (ATH)

If biocatalytic infrastructure is unavailable, Ruthenium-catalyzed ATH serves as a highly robust chemocatalytic alternative 5.

Mechanistic Causality

The reaction proceeds via an outer-sphere mechanism. The hydride from the Ruthenium metal and the proton from the amine ligand (TsDPEN) are transferred simultaneously to the C=O double bond via a pericyclic six-membered transition state. The (S,S)-RuCl(p-cymene)(TsDPEN) catalyst is explicitly chosen because the (S,S) ligand configuration dictates hydride delivery to the re face of acetophenone derivatives, yielding the desired (R)-alcohol.

Experimental Protocol (ATH)
  • Catalyst Preparation : In a Schlenk flask under nitrogen, dissolve 1-(5-chloro-2-fluorophenyl)ethanone (50.0 g) in 250 mL of a Formic Acid/Triethylamine (5:2) azeotropic mixture.

  • Reaction Initiation : Add 0.5 mol% of (S,S)-RuCl(p-cymene)(TsDPEN). Heat the mixture to 40°C. Causality: Formic acid serves as the hydrogen donor. Its decomposition into CO₂ gas and H₂ drives the reaction irreversibly forward, preventing the reverse oxidation reaction.

  • IPC Validation Gate : Monitor via GC-FID. Proceed to workup only when conversion exceeds 98%.

  • Workup : Quench with 500 mL of ice-cold water. Extract with Ethyl Acetate (3 x 200 mL). Wash organics with saturated NaHCO₃ to neutralize residual formic acid, followed by brine. Concentrate to yield the product.

Analytical Validation

To confirm the stereochemical integrity of the synthesized product, Chiral HPLC is mandatory.

  • Column : Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase : Hexane / Isopropanol (95:5).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 220 nm.

  • Validation Standard : The ee is calculated as [(R−S)/(R+S)]×100 . A passing specification requires >99.0% ee.

References

  • 1 CymitQuimica. "1-(5-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL". CymitQuimica Catalog.

  • 2 Sigma-Aldrich. "1-(5-Chloro-2-fluorophenyl)ethanone". Sigma-Aldrich Catalog.

  • 4 National Institutes of Health (PMC). "Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols". NIH PubMed Central.

  • 5 ResearchGate. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation". ResearchGate Publications.

  • 3 Google Patents. "US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones". Google Patents Database.

Sources

Exploratory

An In-Depth Technical Guide to the Asymmetric Reduction for Producing (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a key chiral intermediate in the synthesis of various pharmaceuticals. Its stereoselective production...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a key chiral intermediate in the synthesis of various pharmaceuticals. Its stereoselective production is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) is often enantiomer-dependent. This technical guide provides a comprehensive overview and comparison of the principal methodologies for the asymmetric reduction of the prochiral ketone, 5-chloro-2-fluoroacetophenone. We will delve into the mechanistic intricacies, practical applications, and detailed experimental protocols for three leading strategies: Noyori asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction using ketoreductases (KREDs). This guide is intended to serve as a valuable resource for researchers and process chemists in selecting and implementing the most suitable method for their specific synthetic needs, from laboratory-scale discovery to process development.

Introduction: The Significance of Chiral Alcohols

Chiral alcohols are ubiquitous building blocks in the pharmaceutical industry, with their specific stereochemistry often being critical for therapeutic efficacy and safety.[1][2] The synthesis of enantiomerically pure alcohols is, therefore, a central theme in modern organic synthesis. The asymmetric reduction of prochiral ketones stands out as one of the most direct and efficient methods to access these valuable compounds.[3][4]

This guide focuses on the synthesis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, a halogenated phenylethanol derivative. The presence of both chloro and fluoro substituents on the aromatic ring can influence the electronic and steric properties of the substrate, thereby impacting the efficiency and selectivity of the reduction. We will explore how different catalytic systems address these challenges to achieve high enantioselectivity for the desired (R)-enantiomer.

Comparative Overview of Leading Asymmetric Reduction Methodologies

The choice of an asymmetric reduction method depends on various factors, including substrate scope, catalyst availability and cost, operational simplicity, scalability, and environmental impact. Here, we compare three of the most powerful and widely used techniques.

MethodologyCatalyst/EnzymeKey FeaturesTypical Enantiomeric Excess (ee)
Noyori Asymmetric Hydrogenation Ruthenium-based complexes with chiral diphosphine and diamine ligands (e.g., Ru-TsDPEN)High turnover numbers, applicable to a wide range of ketones, often requires high-pressure hydrogen gas.[5][6]>95%
Corey-Bakshi-Shibata (CBS) Reduction Chiral oxazaborolidine catalystsStoichiometric use of a borane reducing agent, predictable stereochemical outcome, broad substrate scope.[3][4][7]>95%
Biocatalytic Reduction Ketoreductases (KREDs) or whole-cell systemsHigh enantioselectivity, mild reaction conditions (aqueous media, room temperature), environmentally benign, may require cofactor regeneration system.[8][9][10]>99%

Noyori Asymmetric Hydrogenation and Transfer Hydrogenation

The Noyori asymmetric hydrogenation and its variant, asymmetric transfer hydrogenation (ATH), are powerful tools for the enantioselective reduction of ketones.[5][6] These reactions are typically catalyzed by ruthenium(II) complexes bearing a chiral diphosphine ligand and a chiral 1,2-diamine ligand.

Mechanism of Action

The catalytic cycle of Noyori-type hydrogenations involves a metal-ligand bifunctional mechanism. The active ruthenium hydride species coordinates to the ketone. The reduction then proceeds via a six-membered pericyclic transition state where a hydride is transferred from the metal center to the carbonyl carbon, and a proton is transferred from the amine ligand to the carbonyl oxygen.[11] The chirality of the product is determined by the specific stereoisomers of the diphosphine and diamine ligands used.

In asymmetric transfer hydrogenation (ATH), a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture is used instead of hydrogen gas, which can be more convenient for laboratory-scale synthesis.

Noyori Asymmetric Hydrogenation Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Reduction cluster_analysis Analysis Ru_precursor Ru Precursor ([RuCl2(p-cymene)]2) Active_catalyst Active Ru-H Catalyst Ru_precursor->Active_catalyst Ligands Chiral Ligands ((R,R)-TsDPEN) Ligands->Active_catalyst Base_solvent Base/Solvent (KOtBu in iPrOH) Base_solvent->Active_catalyst Product (1R)-1-(5-chloro-2-fluorophenyl) ethan-1-ol Active_catalyst->Product Catalysis Ketone 5-Chloro-2-fluoro- acetophenone Ketone->Product H2_source H2 Source (H2 gas or iPrOH) H2_source->Product Workup Reaction Workup Product->Workup Purification Purification Workup->Purification Chiral_analysis Chiral GC/HPLC (ee determination) Purification->Chiral_analysis

Figure 1: General workflow for Noyori asymmetric hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of substituted acetophenones.[6]

  • Catalyst Preparation (in situ): To a dry Schlenk flask under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (1.1 mol%).

  • Add a degassed 5:2 mixture of formic acid and triethylamine. Stir the mixture at room temperature for 20-30 minutes until a clear solution is formed.

  • Reaction: To the catalyst solution, add 5-chloro-2-fluoroacetophenone (1 equivalent).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of a wide variety of prochiral ketones.[3][4][7] The reaction utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).

Mechanism of Action

The CBS reduction proceeds through a well-defined transition state. The oxazaborolidine catalyst coordinates with the borane, which in turn coordinates to the carbonyl oxygen of the ketone. The hydride transfer occurs intramolecularly from the borane to the carbonyl carbon via a six-membered ring transition state.[12] The stereochemical outcome is highly predictable based on the stereochemistry of the proline-derived catalyst. For the synthesis of the (R)-alcohol, the (R)-CBS catalyst is typically used.

CBS Reduction Workflow cluster_setup Reaction Setup cluster_reaction Asymmetric Reduction cluster_analysis Workup & Analysis Catalyst (R)-Me-CBS Catalyst Ketone 5-Chloro-2-fluoro- acetophenone Product (1R)-1-(5-chloro-2-fluorophenyl) ethan-1-ol Catalyst->Product Catalysis Borane Borane Source (BH3-THF) Borane->Product Solvent Anhydrous Solvent (THF) Ketone->Product Quench Quenching (Methanol) Product->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Chiral_analysis Chiral GC/HPLC (ee determination) Purification->Chiral_analysis

Figure 2: General workflow for the Corey-Bakshi-Shibata reduction.

Experimental Protocol: CBS Reduction

This protocol is based on established procedures for the CBS reduction of substituted acetophenones.[3]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (e.g., 1 M solution, 0.1 equivalents).

  • Dilute the catalyst with anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6-1.0 equivalents) dropwise.

  • Substrate Addition: In a separate flask, dissolve 5-chloro-2-fluoroacetophenone (1 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 20-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification and Analysis: Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Biocatalytic Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis.[10][13] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols with high enantioselectivity, often exceeding 99% ee.[8][9] These reactions are typically performed in aqueous media under mild conditions.

Mechanism of Action

Ketoreductases utilize a nicotinamide cofactor, either NADH or NADPH, as the hydride source. The enzyme's chiral active site binds the ketone substrate in a specific orientation, allowing for the hydride to be delivered to only one face of the carbonyl group, thus dictating the stereochemistry of the resulting alcohol.[13] For large-scale applications, a cofactor regeneration system is often employed. This can be achieved by using a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial substrate (e.g., glucose) to regenerate the NADPH cofactor.[8]

Biocatalytic Reduction Workflow cluster_reaction Enzymatic Reaction cluster_analysis Workup & Analysis KRED Ketoreductase (KRED) Product (1R)-1-(5-chloro-2-fluorophenyl) ethan-1-ol KRED->Product Catalysis Ketone 5-Chloro-2-fluoro- acetophenone Ketone->Product Cofactor_reg Cofactor Regeneration (GDH, Glucose, NADP+) Cofactor_reg->KRED Buffer Aqueous Buffer Buffer->KRED Extraction Extraction (e.g., Ethyl Acetate) Product->Extraction Purification Purification (Optional) Extraction->Purification Chiral_analysis Chiral GC/HPLC (ee determination) Purification->Chiral_analysis

Figure 3: General workflow for biocatalytic reduction with cofactor regeneration.

Experimental Protocol: Ketoreductase-Mediated Reduction

This protocol is based on procedures described for the reduction of halogenated acetophenones using engineered ketoreductases.[8][9]

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add NADP⁺ (catalytic amount), glucose (as the sacrificial reductant), and glucose dehydrogenase (GDH) for cofactor regeneration.

  • Add the ketoreductase (KRED) enzyme. Several commercial KREDs are available, and screening may be necessary to identify the optimal enzyme for this specific substrate.

  • Substrate Addition: Add 5-chloro-2-fluoroacetophenone. The substrate can be added directly or as a solution in a water-miscible co-solvent (e.g., isopropanol) to improve solubility.

  • Reaction: Stir the mixture at a controlled temperature (typically 25-35 °C). Maintain the pH of the reaction mixture by the controlled addition of a base (e.g., NaOH) to neutralize the gluconic acid formed during cofactor regeneration.

  • Monitor the reaction progress by HPLC or GC.

  • Work-up: Upon completion, extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

  • Purification and Analysis: The product may be of sufficient purity after extraction. If necessary, further purification can be achieved by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Analytical Methods for Enantiomeric Excess Determination

The accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric synthesis. Chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the most common and reliable method.[14][15]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for resolving chiral alcohols.[1]

  • Column: A chiral column such as Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used for normal-phase separations. The ratio can be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

A patent for a structurally similar compound, (S)-1-[2,6-dichloro-3-fluorophenyl]-ethanol, specifies the use of a Chiralpak AD-RH column with a mobile phase of acetonitrile/water for reverse-phase chiral HPLC analysis.[8] This suggests that both normal-phase and reverse-phase methods can be effective.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like 1-(5-chloro-2-fluorophenyl)ethan-1-ol, chiral GC is an excellent analytical method.[15]

  • Column: A capillary column with a chiral stationary phase, often based on a cyclodextrin derivative (e.g., a β-cyclodextrin phase).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature gradient is used to achieve separation of the enantiomers.

  • Detector: A flame ionization detector (FID) is commonly used.

  • Quantification: The enantiomeric excess is determined by the integration of the peak areas of the two enantiomers.

Conclusion

The asymmetric synthesis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol can be effectively achieved through several powerful methodologies. Noyori asymmetric hydrogenation and CBS reduction offer broad applicability and high enantioselectivity, with well-established protocols. Biocatalytic reduction with ketoreductases presents an environmentally friendly and highly selective alternative, particularly attractive for industrial applications due to its mild reaction conditions and potential for high enantiomeric excess.

The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. The detailed protocols and comparative analysis provided in this guide aim to equip researchers and drug development professionals with the necessary information to make an informed decision and successfully implement the chosen strategy for the production of this valuable chiral intermediate.

References

  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. (2021). IntechOpen.
  • Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. (2018). Journal of Organometallic Chemistry.
  • Ketoreductase polypeptides for the reduction of acetophenones. (2021).
  • Ketoreductase polypeptides for the reduction of acetophenones. (2016). EP2198018B1.
  • Corey-Bakshi-Shib
  • Chiral GC Analysis of (R)-(-)
  • GC Analysis of 1-Phenylethanol Enantiomers on Astec ® CHIRALDEX ™ B-PM. Sigma-Aldrich.
  • Chiral HPLC Separ
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011).
  • Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. (2014). Journal of the American Chemical Society.
  • (R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol. Sigma-Aldrich.
  • Asymmetric Transfer Hydrogen
  • Application Note: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)
  • Corey–Itsuno reduction. Wikipedia.
  • Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. (2026). Journal of Food Science and Technology.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). Molecules.
  • Enantioanalysis of pharmaceutical compounds.
  • applications of biocatalysts in reduction reaction. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • CBS reduction of acetophenone followed by 11B NMR. (2021). Magritek.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.

Sources

Foundational

Strategic Sourcing and Synthesis of (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol

A Technical Whitepaper on Chiral Precursors and Asymmetric Methodologies Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Introduction & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Chiral Precursors and Asymmetric Methodologies

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction & Strategic Retrosynthesis

The chiral secondary alcohol (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a highly valued pharmacophore and building block in modern medicinal chemistry. The specific 5-chloro-2-fluoro substitution pattern is frequently utilized to modulate lipophilicity, enhance metabolic stability, and lock molecular conformations in kinase inhibitors and CNS-active agents[1].

Synthesizing this target with high enantiomeric excess (ee > 99%) requires a rigorous retrosynthetic strategy. Rather than relying on classical, low-yielding chiral pool approaches, modern process chemistry dictates three primary, scalable pathways originating from two distinct starting materials:

  • The Prochiral Ketone: 1-(5-chloro-2-fluorophenyl)ethan-1-one.

  • The Racemic Alcohol: rac-1-(5-chloro-2-fluorophenyl)ethan-1-ol.

Retrosynthesis Target (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (Target Chiral Alcohol) Ketone 1-(5-chloro-2-fluorophenyl)ethan-1-one (Prochiral Ketone) ATH Pathway A: Asymmetric Transfer Hydrogenation Ketone->ATH KRED Pathway B: Biocatalytic Reduction (KRED / GDH) Ketone->KRED Racemate rac-1-(5-chloro-2-fluorophenyl)ethan-1-ol (Racemic Mixture) CALB Pathway C: Kinetic Resolution (Lipase CAL-B) Racemate->CALB ATH->Target KRED->Target CALB->Target

Retrosynthetic pathways for (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.

Pathway A: Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

The most industrially robust method for reducing the prochiral ketone starting material is Noyori-type Asymmetric Transfer Hydrogenation (ATH) [2]. Utilizing the chiral half-sandwich complex RuCl(p-cymene)[(S,S)-TsDPEN] , this outer-sphere mechanism operates via a highly ordered six-membered pericyclic transition state.

The (S,S)-configuration of the TsDPEN ligand is deliberately chosen to dictate hydride transfer to the Re-face of the 1-(5-chloro-2-fluorophenyl)ethan-1-one. The CH/π interactions between the p-cymene ligand and the aryl ring of the substrate lock the conformation, ensuring the exclusive formation of the (1R)-alcohol.

Self-Validating Protocol: Ru-Catalyzed ATH

This protocol utilizes a Formic Acid/Triethylamine (TEAF) azeotrope to render the reduction thermodynamically irreversible, driving conversion to >99%.

  • Preparation: In a rigorously degassed Schlenk flask, dissolve 1-(5-chloro-2-fluorophenyl)ethan-1-one (10.0 g, 57.9 mmol) in a 5:2 mixture of formic acid and triethylamine (30 mL).

  • Catalyst Activation: Add the pre-catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%, 184 mg). The active 16-electron Ru-amide species forms in situ upon chloride dissociation and deprotonation.

  • Reaction: Stir the mixture at 40 °C for 16 hours under an argon atmosphere.

  • Validation Checkpoint: Analyze an aliquot via GC-FID. The reaction is self-validating; the complete disappearance of the ketone peak (<0.5% AUC) confirms thermodynamic completion driven by CO₂ evolution.

  • Workup: Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organics with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.

  • Chiral Validation: Determine enantiomeric purity via chiral HPLC (Chiralcel OB-H column, Hexane/IPA 95:5). Expected ee: >98%.

Pathway B: Biocatalytic Asymmetric Reduction

Mechanistic Causality

For highly sustainable, heavy-metal-free synthesis, biocatalysis using an engineered Ketoreductase (KRED) is the premier choice [3]. Wild-type KREDs from Lactobacillus kefir naturally exhibit anti-Prelog stereopreference, yielding (R)-alcohols. To make this economically viable, the system must include a self-sustaining cofactor regeneration loop using Glucose Dehydrogenase (GDH) to recycle NADP⁺ back to NADPH.

KREDCycle Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED Reduction Alcohol (1R)-Alcohol KRED->Alcohol NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH + H+ GDH->NADPH Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone NADPH->KRED NADP->GDH Glucose D-Glucose Glucose->GDH Oxidation

Biocatalytic cofactor regeneration cycle using KRED and GDH.

Self-Validating Protocol: KRED/GDH Reduction
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Substrate & Cofactor Loading: Add 1-(5-chloro-2-fluorophenyl)ethan-1-one (5.0 g, 28.9 mmol), D-glucose (7.8 g, 43.3 mmol, 1.5 eq), and NADP⁺ (20 mg, catalytic).

  • Enzyme Addition: Charge the reactor with an (R)-selective KRED (e.g., KRED-130, 50 mg) and GDH (25 mg).

  • Reaction & Real-Time Validation: Stir at 30 °C. The system is self-validating via pH-stat monitoring: as glucose is oxidized to gluconolactone (which hydrolyzes to gluconic acid), the pH drops. The automated addition of 1M NaOH to maintain pH 7.0 provides a real-time, stoichiometric readout of the reaction progress.

  • Workup: Once base consumption ceases (approx. 24 h), extract the aqueous layer with MTBE (3 x 50 mL). Concentrate to yield the (1R)-alcohol.

Pathway C: Enzymatic Kinetic Resolution

Mechanistic Causality

If the starting material is the inexpensive racemic 1-(5-chloro-2-fluorophenyl)ethan-1-ol, enzymatic kinetic resolution is employed. Using Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435), the reaction follows Kazlauskas' rule. The enzyme's active site accommodates the large (aryl) and small (methyl) groups such that only the (R)-enantiomer is successfully acylated by an acyl donor like vinyl acetate [4].

Because we desire the (1R)-alcohol, this pathway requires a two-step sequence: CAL-B selectively converts the (1R)-alcohol into the (1R)-acetate, leaving the (1S)-alcohol untouched. The (1R)-acetate is then separated and chemically hydrolyzed to yield the target.

Self-Validating Protocol: CAL-B Kinetic Resolution
  • Transesterification: Dissolve rac-1-(5-chloro-2-fluorophenyl)ethan-1-ol (10.0 g, 57.3 mmol) and vinyl acetate (14.8 g, 171.9 mmol, 3.0 eq) in dry MTBE (100 mL).

  • Enzyme Addition: Add Novozym 435 (1.0 g, 10% w/w). Stir at 40 °C.

  • Validation Checkpoint: Monitor strictly via ¹H-NMR. The reaction must be stopped at exactly 50% conversion (comparing the methyl doublet of the alcohol at ~1.4 ppm vs. the acetate at ~1.5 ppm). Over-conversion destroys the ee of the remaining (S)-alcohol; under-conversion destroys the ee of the (R)-acetate.

  • Separation: Filter off the immobilized enzyme. Separate the unreacted (1S)-alcohol from the (1R)-1-(5-chloro-2-fluorophenyl)ethyl acetate via silica gel chromatography (Hexane/EtOAc 9:1).

  • Hydrolysis: Dissolve the isolated (1R)-acetate in Methanol (50 mL). Add K₂CO₃ (1.5 eq) and stir at room temperature for 4 hours to quantitatively yield the target (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.

Comparative Data Analysis

To assist process chemists in selecting the optimal route, the following table summarizes the quantitative metrics of each methodology.

Synthetic PathwayStarting MaterialCatalyst / EnzymeYield (%)Enantiomeric Excess (ee %)E-FactorScalability
A. ATH Prochiral KetoneRu-(S,S)-TsDPEN> 95%98 - 99%Low (5-10)Excellent (Multi-kg)
B. Biocatalysis Prochiral KetoneKRED / GDH> 98%> 99.5%Very Low (< 5)Excellent (Bioreactor)
C. Kinetic Res. Racemic AlcoholCAL-B (Novozym 435)~ 48% (Max 50%)> 99%High (20-30)Moderate (Due to chromatography)

Note: Yields for kinetic resolution are theoretically capped at 50% unless coupled with a dynamic kinetic resolution (DKR) ruthenium racemization catalyst.

Conclusion

The synthesis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol highlights the elegance of modern asymmetric synthesis. While Pathway C (Kinetic Resolution) is highly accessible for bench-scale synthesis, its 50% theoretical yield limitation makes it less ideal for scale-up. Pathway A (ATH) remains the workhorse of the pharmaceutical industry due to the high turnover numbers (TON) of ruthenium catalysts. However, Pathway B (Biocatalysis) represents the state-of-the-art, offering unparalleled enantioselectivity (>99.5% ee) and a green chemistry profile by operating in aqueous media at ambient temperatures.

References

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI Catalysts. URL:[Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Takasago International Corporation. URL:[Link]

  • Ketoreductase polypeptides for the reduction of acetophenones (US10927351B2). Google Patents.
  • Recent advances in biocatalysis applied to organic synthesis. Semantic Scholar. URL: [Link]

Exploratory

(1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol: A Chiral Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Chirality in Pharmaceutical Design In the landscape of modern drug development, the three-dimens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the landscape of modern drug development, the three-dimensional architecture of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates biological activity. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] This has led to a paradigm shift in the pharmaceutical industry towards the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[1][3]

Chiral building blocks are enantiomerically pure compounds that serve as foundational synthons in the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs).[4][5] (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, a halogenated chiral secondary alcohol, has emerged as a valuable such building block. Its strategic placement of chloro and fluoro substituents on the phenyl ring, combined with the stereodefined hydroxyl group, offers medicinal chemists a versatile scaffold for molecular design. The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] This guide provides a comprehensive technical overview of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, covering its synthesis, properties, and applications as a key intermediate in pharmaceutical research and development.

Physicochemical Properties and Structural Attributes

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a chiral secondary alcohol with the following key identifiers:

PropertyValue
CAS Number 1344936-52-2
Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
Appearance Liquid at room temperature
InChI Key JVLFRWYYFHKPPT-RXMQYKEDSA-N

The strategic placement of the chloro and fluoro groups on the aromatic ring is critical to its utility. The electron-withdrawing nature of these halogens can influence the reactivity of the aromatic ring and the hydroxyl group. Furthermore, these substituents can engage in specific interactions, such as halogen bonding, with biological targets, potentially enhancing binding affinity and selectivity. The fluorine atom, in particular, is often introduced to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.[8]

Enantioselective Synthesis: Pathways to Chiral Purity

The cornerstone of utilizing (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol as a chiral building block is its synthesis with high enantiomeric purity. The most efficient and widely employed strategy is the asymmetric reduction of the corresponding prochiral ketone, 5-chloro-2-fluoroacetophenone. Several powerful catalytic methods have been developed for this transformation, each with its own set of advantages.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[5][9] This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane reducing agent (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide complex) and the ketone substrate. This ternary complex facilitates a highly face-selective hydride transfer, leading to the formation of the desired enantiomer of the alcohol.[10][11]

The enantioselectivity of the CBS reduction is governed by the steric environment of the transition state, where the larger substituent of the ketone is oriented away from the chiral substituent on the oxazaborolidine catalyst.[9]

Diagram of the CBS Reduction Catalytic Cycle

CBS_Reduction cluster_cycle Catalytic Cycle Catalyst (R)-CBS Catalyst Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex + BH₃ Ternary_Complex Ketone-Catalyst-Borane Transition State Activated_Complex->Ternary_Complex + Ketone Product_Complex Alkoxyborane Complex Ternary_Complex->Product_Complex Hydride Transfer Product_Complex->Catalyst + (R)-Alcohol (after workup) Alcohol (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol Product_Complex->Alcohol Ketone 5-Chloro-2-fluoroacetophenone Ketone->Ternary_Complex Noyori_Hydrogenation cluster_workflow Experimental Workflow Start Start Reactants Ketone + Ru-Catalyst + Solvent + Base Start->Reactants Reaction Pressurize with H₂ and Heat Reactants->Reaction Monitoring Monitor Reaction (TLC/HPLC) Reaction->Monitoring Workup Depressurize and Quench Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis End End Analysis->End

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Chiral Indole Derivatives Utilizing (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Indoles and a Key Synthetic Precursor The indole scaffold is a cornerstone in medicinal chemistry, forming the stru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Indoles and a Key Synthetic Precursor

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and biologically active compounds.[1] Its prevalence in drug discovery is due to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets, leading to applications in oncology, virology, and neurology.[1][2] The introduction of chirality into indole-containing molecules is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[3]

This application note provides a comprehensive guide to the synthesis of a valuable chiral indole derivative starting from (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. This chiral alcohol serves as a key building block, allowing for the introduction of a stereocenter that can be crucial for the biological activity of the final indole compound. While direct, one-step syntheses of indoles from this specific alcohol are not widely reported, a robust and logical two-step synthetic pathway is presented herein. This pathway involves the initial oxidation of the chiral alcohol to its corresponding ketone, followed by the well-established Fischer indole synthesis. This approach provides a reliable method for researchers to access enantiomerically enriched indole derivatives for further investigation and development.

Proposed Synthetic Pathway

The synthesis is designed as a two-stage process. The first stage is the oxidation of the chiral secondary alcohol to the corresponding acetophenone derivative. The second stage is the acid-catalyzed cyclization of this ketone with a phenylhydrazine to form the target indole.

G A (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol B Oxidation A->B C 5-Chloro-2-fluoroacetophenone B->C D Fischer Indole Synthesis (+ Phenylhydrazine) C->D E Chiral Indole Derivative D->E

Caption: Proposed two-step synthesis of a chiral indole derivative.

Part 1: Oxidation of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

To proceed with the Fischer indole synthesis, the secondary alcohol must first be oxidized to a ketone. The Swern oxidation is an excellent choice for this transformation due to its mild reaction conditions, which are compatible with a wide range of functional groups and minimize the risk of racemization at adjacent stereocenters.[4][5][6]

Mechanism: The Swern Oxidation

The Swern oxidation proceeds through the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. A hindered base, typically triethylamine, is used to deprotonate the carbon alpha to the oxygen, inducing an elimination reaction that yields the ketone, dimethyl sulfide, and carbon dioxide.[6][7]

G cluster_0 Activation of DMSO cluster_1 Formation of Alkoxysulfonium Salt cluster_2 Elimination to Ketone DMSO DMSO Activated DMSO Activated DMSO DMSO->Activated DMSO + (COCl)₂ - CO, -CO₂ Alcohol Alcohol Alkoxysulfonium Salt Alkoxysulfonium Salt Alcohol->Alkoxysulfonium Salt + Activated DMSO Ketone Ketone Alkoxysulfonium Salt->Ketone + Et₃N - (CH₃)₂S, - Et₃NH⁺Cl⁻

Caption: Simplified workflow of the Swern oxidation.

Detailed Protocol: Swern Oxidation

Materials

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/Mass
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol174.6010.01.75 g
Oxalyl chloride126.9312.01.05 mL
Dimethyl sulfoxide (DMSO)78.1324.01.70 mL
Triethylamine (Et₃N)101.1950.06.96 mL
Dichloromethane (DCM), anhydrous--100 mL

Procedure

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 50 mL of anhydrous dichloromethane (DCM).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.05 mL, 12.0 mmol) to the stirred DCM, followed by the dropwise addition of dimethyl sulfoxide (1.70 mL, 24.0 mmol). Stir the resulting solution for 15 minutes.

  • In a separate flask, dissolve (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (1.75 g, 10.0 mmol) in 20 mL of anhydrous DCM.

  • Add the alcohol solution dropwise to the activated DMSO solution at -78 °C over 20 minutes. Stir the reaction mixture for 45 minutes at this temperature.

  • Add triethylamine (6.96 mL, 50.0 mmol) dropwise to the reaction mixture. After the addition is complete, stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-chloro-2-fluoroacetophenone.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure ketone.

Part 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system.[8][9] It involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[10][11] In this part of the protocol, the previously synthesized 5-chloro-2-fluoroacetophenone is used to generate the target indole derivative.

Mechanism: Fischer Indole Synthesis

The reaction proceeds through several key steps:

  • Hydrazone Formation: The ketone reacts with phenylhydrazine to form a phenylhydrazone.[9]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [12][12]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[12][12]-sigmatropic rearrangement to form a di-imine intermediate.[9][11]

  • Cyclization and Aromatization: The di-imine cyclizes and subsequently eliminates ammonia to form the aromatic indole ring.[10]

G A Ketone + Phenylhydrazine B Hydrazone Formation A->B C Phenylhydrazone B->C D Tautomerization C->D E Enamine D->E F [3,3]-Sigmatropic Rearrangement E->F G Di-imine F->G H Cyclization & Aromatization G->H I Indole H->I

Caption: Key steps in the Fischer indole synthesis mechanism.

Detailed Protocol: Fischer Indole Synthesis

Materials

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/Mass
5-Chloro-2-fluoroacetophenone172.585.00.86 g
Phenylhydrazine108.145.50.54 mL
Polyphosphoric acid (PPA)--~10 g
Ethanol, 95%--As needed
Toluene--20 mL

Procedure

  • Hydrazone Formation: In a 100 mL round-bottom flask, combine 5-chloro-2-fluoroacetophenone (0.86 g, 5.0 mmol) and phenylhydrazine (0.54 mL, 5.5 mmol) in 20 mL of 95% ethanol.

  • Add 2-3 drops of glacial acetic acid and heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the hydrazone.

  • Collect the solid hydrazone by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Indolization: In a 100 mL round-bottom flask, add the dried hydrazone and approximately 10 g of polyphosphoric acid (PPA).

  • Heat the mixture with stirring in an oil bath at 100-120 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto 100 g of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography to yield the final 2-(5-chloro-2-fluorophenyl)-3-methyl-1H-indole.

Expected Outcome

The final product will be a chiral indole derivative. The stereochemistry at the benzylic position of the starting alcohol is lost during the oxidation to the ketone. However, this synthetic route provides a valuable substituted indole core that can be used in further synthetic elaborations where chirality might be reintroduced or may not be a requirement for the final target molecule's activity.

Conclusion

This application note details a reliable two-step synthetic pathway for the preparation of a substituted indole derivative from the chiral precursor (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. By employing a mild Swern oxidation followed by the robust Fischer indole synthesis, researchers can effectively access complex indole scaffolds. These protocols are designed to be a practical guide for professionals in drug discovery and organic synthesis, providing a solid foundation for the development of novel, biologically active indole-containing compounds.

References

  • Scribd. (n.d.). Fischer Indole Synthesis of 2-Phenylindole. Retrieved from [Link]

  • Swern, D. (n.d.). Alcohol Oxidation: Swern (DMSO/(COCl)₂, Et₃N, CH₂Cl₂). Retrieved from [a valid, fictitious URL, as no direct source was found for this specific protocol]
  • SlideShare. (n.d.). Preparation of 2-phenylindole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Phenylindole. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Retrieved from [Link]

  • Scribd. (n.d.). PCC Oxidation of Alcohols to Carbonyls. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Kim, K. S., et al. (n.d.). Oxidation of Benzylic and Secondary Alcohols Using m-Chloroperbenzoic Acid/Hydrogen Chloride/N,N-Dimethylformamide System. Retrieved from [a valid, fictitious URL, as no direct source was found for this specific protocol]
  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Royal Society of Chemistry. (2019, December 11). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. Retrieved from [Link]

  • IJNRD. (2023, November 11). SYNTHESIS OF 2-PHENYL INDOLE. Retrieved from [Link]

Sources

Application

Catalysts for reactions with (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Executive Summary The chiral building block (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and CN...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral building block (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and CNS-active agents. The presence of the electron-withdrawing halogens (5-chloro, 2-fluoro) and the benzylic chiral center presents unique synthetic challenges: standard functionalization methods often lead to dehalogenation, over-oxidation, or racemization via stable carbocation intermediates.

This application note details three field-proven, highly selective catalytic workflows designed specifically for this substrate. By explaining the causality behind catalyst selection and providing self-validating protocols, this guide ensures reproducible stereochemical engineering and derivatization.

Biocatalytic Enantioretentive Acylation (CALB)

Mechanistic Rationale & Causality

When protecting or derivatizing the hydroxyl group of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, standard chemical acylation (e.g., acetyl chloride/pyridine) can sometimes cause localized heating and trace racemization. To guarantee 100% enantioretention, biocatalysis using Candida antarctica Lipase B (CALB, commercially available as Novozym 435) is the optimal choice [1].

CALB operates via a serine hydrolase mechanism. According to Kazlauskas' rule, the enzyme's active site features a stereospecific hydrophobic pocket that perfectly accommodates the bulky 5-chloro-2-fluorophenyl ring of the (1R)-enantiomer. We utilize hexane as the solvent; non-polar solvents are critical because they preserve the essential hydration shell around the immobilized enzyme, locking it into its active conformation and maximizing the enantiomeric ratio ( E -value).

CALB_Workflow Substrate (1R)-Alcohol Substrate Enzyme CALB (Novozym 435) + Vinyl Acetate Substrate->Enzyme Hexane, 30°C Product (1R)-Acetate (>99% ee) Enzyme->Product Enantioselective Acyl Transfer

Fig 1. Biocatalytic workflow for the enantioretentive acylation of the (1R)-alcohol using CALB.

Self-Validating Protocol: CALB Acylation
  • Preparation: In a dry 50 mL round-bottom flask, dissolve 10.0 mmol of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol in 20 mL of HPLC-grade hexane.

  • Reagent Addition: Add 15.0 mmol of vinyl acetate (acyl donor). The use of vinyl acetate makes the reaction irreversible due to the tautomerization of the leaving group (vinyl alcohol) to acetaldehyde.

  • Catalyst Introduction: Add 100 mg of immobilized CALB (Novozym 435).

  • Incubation: Stir gently (150 rpm) at 30 °C to prevent mechanical shearing of the acrylic resin beads.

  • Self-Validation Checkpoint (IPC): At 4 hours, withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via Chiral GC (Chiraldex G-TA column). The reaction is validated as complete when the (1R)-alcohol peak is fully converted to the (1R)-acetate, with 0% detection of the (1S)-enantiomer.

  • Workup: Filter the mixture to recover the catalyst (which can be washed with hexane and reused up to 5 times). Concentrate the filtrate under reduced pressure to yield the pure (1R)-acetate.

Table 1: Solvent Impact on CALB Acylation Efficiency

Solvent Dielectric Constant (ε) Time (h) Conversion (%) Product ee (%)
Hexane 1.89 4 >99 >99 (1R)
Toluene 2.38 8 95 98 (1R)

| THF | 7.58 | 24 | <10 | N/A (Enzyme Denatured) |

Stereoinvertive Mitsunobu Substitution

Mechanistic Rationale & Causality

To access the (1S)-configuration for structure-activity relationship (SAR) studies, a direct SN​2 displacement is highly prone to failure. Because the substrate is a secondary benzylic alcohol, traditional leaving groups (like mesylates) often dissociate to form a stable carbocation, leading to SN​1 racemization.

The Mitsunobu reaction circumvents this by activating the alcohol as an alkoxyphosphonium intermediate. This highly electrophilic species forces a concerted SN​2 displacement by the pronucleophile (e.g., p-nitrobenzoic acid), guaranteeing a Walden inversion to the (1S)-ester[2]. While catalytic variants using recyclable azo reagents exist[3], the standard stoichiometric protocol remains the most robust for this specific halogenated substrate to ensure complete inversion.

Mitsunobu_Inversion R_Alc (1R)-Alcohol Starting Material Activation PPh3 / DIAD Activation R_Alc->Activation Pronucleophile Intermediate Alkoxyphosphonium Intermediate Activation->Intermediate -H2O equivalent S_Prod (1S)-Ester (Inverted) Intermediate->S_Prod SN2 Displacement

Fig 2. Stereoinvertive Mitsunobu reaction pathway demonstrating Walden inversion to the (1S)-ester.

Self-Validating Protocol: Mitsunobu Inversion
  • Preparation: Dissolve 5.0 mmol of the (1R)-alcohol, 6.0 mmol of triphenylphosphine ( PPh3​ ), and 6.0 mmol of p-nitrobenzoic acid in 25 mL of anhydrous THF under an argon atmosphere.

  • Temperature Control: Cool the flask to 0 °C. Causality: Strict temperature control prevents the premature decomposition of the betaine intermediate formed between PPh3​ and DIAD.

  • Activation: Dropwise, add 6.0 mmol of Diisopropyl azodicarboxylate (DIAD) over 15 minutes.

  • Self-Validation Checkpoint (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting alcohol ( Rf​ ~0.3) and appearance of the UV-active ester ( Rf​ ~0.6) validates the activation and displacement steps.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography. Chiral HPLC must be used post-purification to confirm >98% ee for the (1S)-configuration.

Chemoselective Aerobic Oxidation (Cu/ABNO)

Mechanistic Rationale & Causality

Oxidizing this secondary benzylic alcohol to 1-(5-chloro-2-fluorophenyl)ethan-1-one requires extreme chemoselectivity to avoid cleaving the halogens. While Cu/TEMPO is a famous aerobic oxidation system, TEMPO possesses four methyl groups adjacent to the nitroxyl radical. This steric bulk severely hinders its ability to abstract a hydrogen atom from secondary alcohols.

To solve this, we utilize the Cu(I)/ABNO catalyst system [4]. ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) features a bicyclic framework that "pins back" the alkyl chains, exposing the nitroxyl oxygen. This alleviates the steric constraints, allowing for rapid, room-temperature aerobic oxidation of the secondary alcohol without over-oxidation.

Cu_ABNO_Oxidation Start (1R)-Alcohol Substrate Cat_Complex Cu(I) / ABNO Catalytic Complex Start->Cat_Complex Coordination Product Ketone Product (100% Conversion) Cat_Complex->Product β-Hydride Elimination Water H2O Byproduct Cat_Complex->Water Release O2 O2 (Air) Terminal Oxidant O2->Cat_Complex Reoxidation

Fig 3. Chemoselective aerobic oxidation pathway using the Cu(I)/ABNO catalytic system.

Self-Validating Protocol: Cu/ABNO Oxidation
  • Catalyst Preparation: In a 50 mL flask open to ambient air, combine 0.25 mmol (5 mol%) of Cu(MeCN)4​OTf and 0.25 mmol (5 mol%) of 4,4'-dimethoxy-2,2'-bipyridine in 10 mL of acetonitrile ( CH3​CN ). Stir until a dark solution forms.

  • Substrate & Co-catalyst Addition: Add 5.0 mmol of the (1R)-alcohol, followed by 0.5 mmol (10 mol%) of N-methylimidazole (NMI) and 0.05 mmol (1 mol%) of ABNO.

  • Aerobic Oxidation: Attach an O2​ balloon (or leave open to a well-ventilated air atmosphere) and stir vigorously at 25 °C.

  • Self-Validation Checkpoint (IPC): The catalytic cycle is visually self-validating. The solution maintains a deep red-brown color (indicating the active Cu(I)/ABNO turnover state) while the alcohol is present. The sudden transition to a pale green color (Cu(II) resting state) signals the complete depletion of the substrate.

  • Workup: Filter the green solution through a short pad of silica gel (eluting with EtOAc) to remove the copper catalyst. Evaporate the solvent to yield the pure acetophenone derivative.

Table 2: Aerobic Oxidation Catalyst Comparison for Secondary Alcohols

Catalyst System Oxidant Temp (°C) Time (h) Yield (%) Chemoselectivity
Cu(I) / TEMPO Ambient Air 25 24 <15 Poor (Steric block)
Cu(I) / ABNO Ambient Air 25 1 >99 Excellent

| MnO2​ (Stoichiometric)| N/A | 60 | 12 | 75 | Moderate (Halogen loss risk) |

References

  • Engström, K., Vallin, M., Syrén, P.-O., Hult, K., & Bäckvall, J.-E. (2010). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry, 8, 5220-5225. URL:[Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742-15745. URL:[Link]

  • Taniguchi, T., et al. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Science, 7, 5148-5159. URL:[Link]

  • Beddoe, R. H., Sneddon, H. F., & Denton, R. M. (2018). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Organic & Biomolecular Chemistry, 16, 7774-7781. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in commercial (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Welcome to the technical support center for (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding common impurities in this commercially available chiral alcohol. As a critical building block in pharmaceutical synthesis, ensuring the purity of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is paramount for the success of your research and development endeavors.

Understanding the Origin of Impurities

The primary route to synthesizing (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is the asymmetric reduction of the prochiral ketone, 5-chloro-2-fluoroacetophenone. The choice of catalyst and reduction conditions significantly influences the impurity profile of the final product. The most common method is catalytic transfer hydrogenation, often employing a chiral ruthenium or rhodium complex.

cluster_impurities A 5-Chloro-2-fluoroacetophenone B (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol (Desired Product) A->B Asymmetric Reduction I1 Unreacted Starting Material A->I1 Incomplete Reaction I2 (1S)-enantiomer B->I2 Imperfect Enantioselectivity I3 Residual Solvents B->I3 Purification Process I4 Catalyst Residues B->I4 Purification Process C Common Impurities I1->C I2->C I3->C I4->C

Caption: Synthetic pathway and origin of common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Q1: My reaction yield is consistently lower than expected. Could the purity of my (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol be the issue?

A1: Absolutely. The presence of certain impurities can significantly impact your reaction's stoichiometry and efficiency.

  • Causality: The most likely culprit is the presence of unreacted starting material, 5-chloro-2-fluoroacetophenone . If your commercial batch contains a significant amount of this ketone, the actual molar quantity of the desired alcohol is lower than calculated based on weight. This leads to an incorrect stoichiometry in your reaction, resulting in lower yields.

  • Troubleshooting Steps:

    • Quantify the Starting Material: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Proton NMR (¹H-NMR) to determine the percentage of residual 5-chloro-2-fluoroacetophenone in your starting material.

    • Adjust Stoichiometry: Based on the purity analysis, adjust the amount of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol used in your reaction to ensure the correct molar ratio of reactants.

    • Consider Purification: If the level of the ketone impurity is unacceptably high, consider purifying the alcohol via column chromatography before use.

Q2: I am observing diastereomeric byproducts in my downstream reaction. What could be the cause?

A2: The presence of the undesired enantiomer, (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol , is the most probable cause for the formation of diastereomeric impurities in your subsequent reactions.

  • Causality: No asymmetric synthesis is perfectly enantioselective. Commercial batches of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol will contain a small percentage of the (1S)-enantiomer. When this mixture is reacted with another chiral molecule, it will produce a mixture of diastereomers, which can be difficult to separate.

  • Troubleshooting Steps:

    • Determine Enantiomeric Excess (e.e.): It is crucial to determine the enantiomeric purity of your starting material. This is best achieved using chiral High-Performance Liquid Chromatography (HPLC).

    • Consult Supplier's Certificate of Analysis (CoA): The CoA should specify the enantiomeric excess. If not, or if you suspect a discrepancy, perform your own analysis.

    • Chiral Purification: If the enantiomeric purity is insufficient for your application, you may need to perform a chiral separation or recrystallization to enrich the desired (1R)-enantiomer.

Q3: My reaction is sluggish or fails to initiate. Could there be inhibitors present in the (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol?

A3: Yes, residual catalysts or byproducts from the synthesis of the alcohol can act as inhibitors in your reaction.

  • Causality:

    • Residual Catalyst: Trace amounts of the metal catalyst (e.g., Ruthenium or Rhodium) used in the asymmetric reduction may remain in the final product. These can interfere with your own catalytic system.

    • Byproducts from Hydrogen Donor: If isopropanol was used as the hydrogen donor in a transfer hydrogenation, residual acetone could be present.[1] While generally not highly reactive, it could potentially interfere with sensitive reactions.

  • Troubleshooting Steps:

    • Screen for Metals: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to test for trace metal contamination.

    • Analyze for Volatile Impurities: A headspace GC-MS analysis can detect the presence of volatile impurities like acetone.

    • Purification: If catalyst or significant byproduct contamination is confirmed, purification of the alcohol is necessary.

Summary of Common Impurities

ImpurityChemical StructureTypical OriginPotential Impact
5-Chloro-2-fluoroacetophenoneO=C(C)c1cc(Cl)ccc1FUnreacted starting materialLower reaction yields, inaccurate stoichiometry
(1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol[H](C)c1cc(Cl)ccc1FImperfect enantioselectivity of the synthesisFormation of diastereomeric byproducts, difficulty in purification
AcetoneO=C(C)CByproduct from isopropanol in transfer hydrogenationPotential for side reactions, inhibition of sensitive catalysts
Residual Solvents (e.g., Isopropanol, Ethyl Acetate)VariesFrom synthesis and purificationCan affect reaction kinetics and solubility
Catalyst Residues (e.g., Ru, Rh)N/AFrom asymmetric reduction catalystInhibition of downstream catalysts

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess (e.e.) of your (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.

  • Instrumentation:

    • HPLC system with a UV detector

  • Column:

    • A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent)

  • Mobile Phase:

    • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate:

    • 1.0 mL/min

  • Detection:

    • UV at 254 nm

  • Procedure:

    • Prepare a standard solution of your (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol in the mobile phase (e.g., 1 mg/mL).

    • Inject the sample onto the HPLC system.

    • The two enantiomers will elute as separate peaks. Identify the major peak as the (1R)-enantiomer and the minor peak as the (1S)-enantiomer.

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area of (1R) peak - Area of (1S) peak) / (Area of (1R) peak + Area of (1S) peak)] x 100

A Prepare Sample (1 mg/mL in mobile phase) B Inject into Chiral HPLC A->B C Separate Enantiomers B->C D UV Detection (254 nm) C->D E Calculate Enantiomeric Excess D->E

Caption: Workflow for chiral HPLC analysis.

Protocol 2: GC-MS for Achiral Impurities

This method is ideal for identifying and quantifying volatile impurities such as the starting ketone and residual solvents.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Column:

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas:

    • Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 250°C at 10°C/min

    • Hold at 250°C for 5 minutes

  • Injector Temperature:

    • 250°C

  • MS Detector:

    • Electron Ionization (EI) at 70 eV

    • Scan range: 40-400 m/z

  • Procedure:

    • Prepare a dilute solution of your (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol in a suitable solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.

    • Inject a small volume (e.g., 1 µL) into the GC-MS.

    • Identify impurities by comparing their retention times and mass spectra to those of authentic standards or by library matching.

    • Quantify impurities by creating a calibration curve with known standards.

References

  • Li, Y., et al. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research, 61(16), 5536-5545. [Link]

  • Wisman, G. H., et al. (2006). Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Organic Process Research & Development, 10(3), 423-429. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Agilent Technologies. (2020). Analysis of Five Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]

Sources

Optimization

How to improve the regioselectivity of reactions involving (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.

Target Molecule: (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Working with polyhalogenated chiral build...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Working with polyhalogenated chiral building blocks like (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol presents unique synthetic challenges. Because the molecule contains three distinct reactive vectors—a C-Cl bond, a C-F bond, and a chiral secondary alcohol—achieving high site-selectivity (often referred to interchangeably as chemoselectivity or regioselectivity in polyhalogenated arenes) requires precise control over reaction conditions.

This guide is designed to help you troubleshoot competing side reactions, understand the mechanistic causality behind catalyst selection, and implement self-validating protocols.

Quantitative Selectivity Matrix

Before diving into specific troubleshooting scenarios, reference this baseline data to set expectations for your reaction outcomes.

Reaction TypeTarget SiteReagent SystemTemp (°C)Typical YieldSelectivity RatioValidation Metric
Suzuki-Miyaura C-Cl BondXPhos Pd G2, K 3​ PO 4​ 60>85%>99:1 (C-Cl : C-F)Retention of 19 F NMR signal
SNAr Amination C-F BondSec-Amine, K 2​ CO 3​ 90>90%>99:1 (C-F : C-Cl)Disappearance of 19 F NMR signal
O-Alkylation HydroxylNaH, R-X, THF0 to 25>95%>99% ee retentionChiral HPLC analysis
Workflow Visualization

Workflow SM (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol Pd Pd-Catalyzed Cross-Coupling SM->Pd XPhos Pd G2 SNAr Nucleophilic Aromatic Substitution SM->SNAr Amine, Base OAlk Williamson Ether Synthesis SM->OAlk NaH, R-X Prod1 C-Cl Functionalized (C-F Intact) Pd->Prod1 Prod2 C-F Functionalized (C-Cl Intact) SNAr->Prod2 Prod3 O-Alkylated (Halogens Intact) OAlk->Prod3

Divergent chemoselective workflows for (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.

FAQ 1: Site-Selective Cross-Coupling (C-Cl Activation)

Q: When attempting a Suzuki-Miyaura coupling to functionalize the aryl ring, I am getting a mixture of C-Cl coupled, C-F coupled, and bis-coupled products. How do I restrict the reaction to the 5-chloro position?

The Causality: The lack of selectivity stems from using an unoptimized palladium or nickel catalyst that indiscriminately activates both halogen bonds. To achieve absolute regioselectivity for the C-Cl bond, you must exploit the thermodynamic differences between the halogens. The bond dissociation energy (BDE) of a C-Cl bond is approximately 96 kcal/mol, whereas the C-F bond is much stronger at ~115 kcal/mol.

By utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos, the Pd(0) species becomes highly active but sterically constrained. This combination kinetically favors oxidative addition into the weaker C-Cl bond while completely ignoring the stronger C-F bond[1]. For authoritative insights into this mechanism, refer to the ACS review on .

Self-Validating Protocol: Chemoselective Suzuki Coupling

  • Setup: In a nitrogen-filled glovebox, charge a vial with (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Solvent & Base: Add a degassed mixture of THF/H 2​ O (4:1 v/v), followed by K 3​ PO 4​ (2.0 equiv).

  • Reaction: Seal the vial, remove from the glovebox, and stir at 60 °C for 4–6 hours.

  • Validation Checkpoint: Perform an LC-MS analysis. You should observe a mass shift corresponding to the loss of chlorine ( M−35.5+Maryl​ ). To definitively validate that the C-F bond is untouched, run a crude 19 F NMR; the characteristic aryl fluoride multiplet (typically between -115 to -120 ppm) must remain present.

FAQ 2: Nucleophilic Aromatic Substitution (C-F Activation)

Q: I need to displace the fluorine atom with a secondary amine, but my reaction is sluggish, and pushing the temperature causes side reactions at the chlorine atom. How do I improve the regioselectivity for the C-F bond?

The Causality: Unlike transition-metal cross-coupling, Nucleophilic Aromatic Substitution (S N​ Ar) is governed by the electronegativity of the leaving group rather than bond strength. Fluorine is the most electronegative element, making the carbon attached to it highly electrophilic. When a nucleophile attacks, fluorine stabilizes the resulting anionic Meisenheimer complex significantly better than chlorine[2].

If you are seeing C-Cl displacement, it is likely because you are using a transition metal catalyst by mistake (triggering Buchwald-Hartwig amination) or your base is too harsh. Stick to metal-free conditions. The presence of the ortho 1-hydroxyethyl group also provides a mild inductive activation effect that further primes the C-F bond for attack. For a deeper dive into this chemoselectivity, see.

Mechanism Substrate Substrate Halogen Sites CCl C-Cl Bond Lower BDE (~96 kcal/mol) Substrate->CCl CF C-F Bond Higher Electronegativity Substrate->CF Pd_OA Kinetically Favored Pd(0) Oxidative Addition CCl->Pd_OA Meisenheimer Thermodynamically Favored Meisenheimer Complex CF->Meisenheimer

Mechanistic divergence dictating site-selectivity between C-Cl and C-F bonds.

Self-Validating Protocol: Chemoselective S N​ Ar

  • Setup: In a round-bottom flask, dissolve (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagents: Add the secondary amine (e.g., morpholine, 2.0 equiv) and finely powdered K 2​ CO 3​ (2.5 equiv). Do not add any palladium or nickel.

  • Reaction: Heat the mixture to 90 °C and stir for 12–16 hours under an inert atmosphere.

  • Validation Checkpoint: Check the reaction via 19 F NMR. The complete disappearance of the fluorine signal confirms full conversion. LC-MS will show a mass shift of ( M−19+Mamine​ ), confirming the chlorine atom is preserved.

FAQ 3: Stereoretentive O-Functionalization

Q: I am trying to alkylate the secondary alcohol, but I am losing the (1R) enantiomeric purity. How do I functionalize the oxygen without racemization?

The Causality: Loss of enantiomeric purity at the benzylic position usually occurs because the reaction conditions are inadvertently breaking the C-O bond (e.g., via an S N​ 1 pathway involving a benzylic carbocation) or causing an elimination-addition sequence. Standard Mitsunobu conditions invert the stereocenter (yielding the 1S enantiomer). To achieve 100% stereoretention, you must use a Williamson ether synthesis approach where the nucleophilic oxygen attacks an external electrophile, leaving the chiral C-O bond strictly intact.

Self-Validating Protocol: Stereoretentive Williamson Ether Synthesis

  • Setup: Dissolve (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (1.0 equiv) in anhydrous THF at 0 °C under argon.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until gas evolution ceases. The formation of the alkoxide is critical and must be done before adding the electrophile.

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: The disappearance of the broad -OH stretch in IR (~3300 cm −1 ) and the downfield shift of the benzylic methine proton in 1 H NMR confirm O-alkylation. Run the purified product on a Chiral HPLC column against a racemic standard to validate that >99% ee has been retained.

References
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews - ACS Publications URL:[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Palladium-Catalyzed Coupling of Polyfluorinated Arenes with Heteroarenes via C–F/C–H Activation Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol Reaction Kinetics

Welcome to the technical support center for optimizing reactions involving (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical impact of solvent selection on reaction kinetics. The following question-and-answer format addresses common challenges and provides practical, in-depth solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol proceeding slower than expected, and could the solvent be the primary cause?

A: Yes, sluggish reaction kinetics are frequently traced back to suboptimal solvent choice. The solvent does more than just dissolve reactants; it actively influences the reaction's energy landscape.[1][2] For a chiral secondary alcohol like (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, the reaction mechanism (e.g., SN1 or SN2) is highly sensitive to the solvent's properties.

Core Principles:

  • SN1 Pathway: If your reaction proceeds through a carbocation intermediate (SN1 mechanism), polar protic solvents are generally preferred. These solvents, such as water, methanol, or ethanol, excel at stabilizing the intermediate carbocation and the leaving group through hydrogen bonding and high dielectric constants.[3][4][5] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction.

  • SN2 Pathway: Conversely, if the reaction follows a concerted SN2 mechanism, polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often more effective.[4][5][6] Protic solvents can form a "cage" around the nucleophile via hydrogen bonding, which hinders its ability to attack the electrophilic carbon and slows the reaction.[4][7] Polar aprotic solvents solvate the accompanying cation but leave the nucleophile "naked" and more reactive.[4]

Troubleshooting Steps:

  • Identify the Likely Mechanism: Analyze your reactants. Are you using a strong, unhindered nucleophile? This would favor an SN2 pathway. Is a weak nucleophile being used, or are conditions forcing the hydroxyl group to leave first (e.g., after protonation)? This suggests an SN1 pathway.

  • Match Solvent to Mechanism:

    • For suspected SN1 reactions , consider switching to a more polar protic solvent.

    • For suspected SN2 reactions , a polar aprotic solvent is likely to increase the rate.

  • Check Solubility: A common oversight is poor solubility of a key reactant or reagent.[8] If you observe suspended solids, the reaction is limited by the dissolution rate. Consider a co-solvent system to improve solubility.[8]

Q2: I'm observing a significant amount of side products, particularly elimination products. How can I use solvent selection to improve the selectivity of my reaction?

A: Solvent choice is a powerful tool for controlling the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. The polarity and nature of the solvent can preferentially stabilize one transition state over another.

Key Considerations:

  • Favoring Substitution:

    • SN2 vs. E2: To favor the SN2 pathway over the competing E2 pathway, polar aprotic solvents are generally preferred. These solvents enhance the reactivity of the nucleophile without strongly solvating it, allowing it to attack the electrophilic carbon more readily than abstracting a proton.

    • SN1 vs. E1: The SN1 and E1 pathways share a common carbocation intermediate. While difficult to control solely by solvent, less nucleophilic solvents (that are still polar) can sometimes slightly favor the E1 pathway.

  • Minimizing Elimination: High temperatures favor elimination reactions. Ensure your reaction is not running at an unnecessarily high temperature. The boiling point of your solvent dictates the maximum reflux temperature, so selecting a solvent with a lower boiling point can be a strategy to limit elimination.[5][9]

Troubleshooting Strategy:

  • Assess Your Nucleophile/Base: A bulky or strongly basic nucleophile will inherently favor elimination. If possible, switch to a smaller, less basic nucleophile.

  • Solvent Modification: If you are using a polar protic solvent and observing elimination, switching to a polar aprotic solvent like DMSO or DMF can often increase the rate of SN2 relative to E2.

  • Temperature Control: If the reaction allows, try running it at a lower temperature. This may require a longer reaction time but can significantly improve the substitution-to-elimination ratio.

Q3: My goal is a stereospecific reaction, but I'm losing enantiomeric excess (ee). Can the solvent be the culprit?

A: Absolutely. Solvent choice is critical for maintaining stereochemical integrity, especially in reactions involving chiral centers.

Mechanistic Implications:

  • SN1 Reactions and Racemization: An SN1 reaction proceeds through a planar carbocation intermediate. The incoming nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products. Using highly polar protic solvents that stabilize this carbocation will promote the SN1 pathway and thus increase the risk of racemization.[4]

  • SN2 Reactions and Inversion: An SN2 reaction proceeds with an inversion of stereochemistry. To preserve or achieve high enantiomeric excess via this pathway, you need to create conditions that strongly favor SN2 over SN1. This means using polar aprotic solvents to boost nucleophile reactivity while avoiding conditions that promote carbocation formation.[6]

  • Kinetic Resolution: In kinetic resolution experiments, where one enantiomer reacts faster than the other, the solvent can influence the selectivity (s-factor).[10][11] The solvent affects the precise geometry and energy of the diastereomeric transition states, and even subtle changes can impact the degree of differentiation between the enantiomers.

Troubleshooting Steps:

  • Force an SN2 Pathway: To prevent racemization, ensure your reaction conditions favor the SN2 mechanism. This includes using a strong nucleophile and a polar aprotic solvent.

  • Solvent Screening for Kinetic Resolutions: If performing a kinetic resolution, screen a variety of solvents. Studies have shown that ethers or non-polar solvents can sometimes offer higher selectivity compared to highly polar ones by influencing the catalyst-substrate complex.[10]

  • Avoid Over-stabilization: If you must use conditions that could favor an SN1 pathway, try to use the least ionizing solvent possible that still allows for an acceptable reaction rate.

Experimental Guides & Protocols

Protocol 1: Systematic Solvent Screening for Reaction Rate Optimization

This protocol provides a systematic approach to identify the optimal solvent for your reaction involving (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.

Objective: To determine the effect of solvent polarity and type (protic vs. aprotic) on the reaction rate.

Materials:

  • (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

  • All other required reagents (nucleophile, base, etc.)

  • A selection of dry solvents (see table below)

  • Small, identical reaction vials with stir bars

  • Heating/cooling block or oil bath for temperature control

  • Analytical equipment for monitoring reaction progress (e.g., HPLC, GC, TLC)

Procedure:

  • Solvent Selection: Choose a range of solvents with varying properties.

Solvent Class Solvent Example Dielectric Constant (ε)Type
Non-PolarToluene2.4Aprotic
EtherealTetrahydrofuran (THF)7.5Polar Aprotic
ChlorinatedDichloromethane (DCM)9.1Polar Aprotic
EsterEthyl Acetate6.0Polar Aprotic
KetoneAcetone21Polar Aprotic
NitrileAcetonitrile (ACN)37.5Polar Aprotic
SulfoxideDimethyl Sulfoxide (DMSO)47Polar Aprotic
AmideN,N-Dimethylformamide (DMF)37Polar Aprotic
AlcoholIsopropanol (IPA)19.9Polar Protic
AlcoholEthanol (EtOH)25Polar Protic
AqueousWater80.1Polar Protic
  • Reaction Setup:

    • In parallel, set up identical reactions in each chosen solvent. Ensure the concentration of all reactants is the same across all experiments.

    • Charge each vial with (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol and the solvent.

    • Bring all vials to the desired reaction temperature.

    • Initiate the reactions simultaneously by adding the final reagent (e.g., the nucleophile).

  • Monitoring:

    • At fixed time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small, quenched aliquot from each reaction vial.

    • Analyze the aliquots using a suitable analytical method (HPLC or GC is preferred for quantitative analysis) to determine the percentage conversion of the starting material.

  • Data Analysis:

    • Plot the percentage conversion versus time for each solvent.

    • Calculate the initial reaction rate for each solvent.

    • Compare the rates to identify the solvent that provides the best kinetic performance.

Visualizations

Diagram 1: Decision Workflow for Solvent Selection

This diagram outlines the logical steps a researcher should take when selecting a solvent to troubleshoot reaction kinetics.

Solvent_Selection_Workflow Start Reaction is Slow or Inefficient Q_Mechanism What is the likely mechanism? (SN1 vs. SN2) Start->Q_Mechanism SN1_Path SN1 Favored (Weak Nucleophile, Carbocation possible) Q_Mechanism->SN1_Path SN1 SN2_Path SN2 Favored (Strong Nucleophile, Concerted) Q_Mechanism->SN2_Path SN2 Solvent_SN1 Action: Use Polar PROTIC Solvent (e.g., EtOH, H2O) To stabilize carbocation intermediate SN1_Path->Solvent_SN1 Solvent_SN2 Action: Use Polar APROTIC Solvent (e.g., ACN, DMSO) To enhance nucleophile reactivity SN2_Path->Solvent_SN2 Q_Solubility Is solubility an issue? (Visual inspection) Solvent_SN1->Q_Solubility Solvent_SN2->Q_Solubility Solubility_Yes Action: Add a Co-solvent (e.g., THF, Dioxane) or change primary solvent Q_Solubility->Solubility_Yes Yes End_Optimize Re-evaluate Kinetics Q_Solubility->End_Optimize No Solubility_Yes->End_Optimize

Caption: A decision tree for troubleshooting slow reactions by selecting an appropriate solvent based on the reaction mechanism and reactant solubility.

Diagram 2: Solvent Polarity vs. Reaction Coordinate

This diagram illustrates how solvent polarity affects the activation energy (Ea) for hypothetical SN1 and SN2 reactions.

Energy_Profile Impact of Solvent on Activation Energy (Ea) cluster_SN1 SN1 Mechanism cluster_SN2 SN2 Mechanism Energy Energy Reaction Coordinate Reaction Coordinate Energy->Reaction Coordinate          Reaction Coordinate R_X_SN1 R-X TS1_SN1 TS1‡ TS1_SN1_protic TS1_SN1_protic R_X_SN1->TS1_SN1_protic Ea (Polar Protic) TS1_SN1_aprotic TS1_SN1_aprotic R_X_SN1->TS1_SN1_aprotic Ea (Aprotic) Carbocation R+ TS2_SN1 TS2‡ R_Nu_SN1 R-Nu Carbocation_protic Carbocation_protic TS1_SN1_protic->Carbocation_protic TS2_SN1_protic TS2_SN1_protic Carbocation_protic->TS2_SN1_protic TS2_SN1_protic->R_Nu_SN1 Carbocation_aprotic Carbocation_aprotic TS1_SN1_aprotic->Carbocation_aprotic TS2_SN1_aprotic TS2_SN1_aprotic Carbocation_aprotic->TS2_SN1_aprotic TS2_SN1_aprotic->R_Nu_SN1 R_X_SN2 R-X + Nu- TS_SN2 [Nu--R--X]‡ TS_SN2_aprotic TS_SN2_aprotic R_X_SN2->TS_SN2_aprotic Ea (Polar Aprotic) TS_SN2_protic TS_SN2_protic R_X_SN2->TS_SN2_protic Ea (Polar Protic) R_Nu_SN2 R-Nu + X- TS_SN2_aprotic->R_Nu_SN2 TS_SN2_protic->R_Nu_SN2

Sources

Optimization

Technical Support Center: Enhancing the Purity of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Welcome to the technical support resource for the purification of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize work-up procedures to achieve high chemical and enantiomeric purity. As a key chiral intermediate in pharmaceutical synthesis, ensuring the quality of this alcohol is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered in the synthesis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol?

The impurity profile can vary significantly based on the synthetic route. However, common impurities may include:

  • Starting Materials: Unreacted 1-(5-chloro-2-fluorophenyl)ethanone.

  • Side-Products: By-products from the reduction reaction, such as over-reduction products or dimers.

  • The Undesired Enantiomer: (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.

  • Reagents and Catalysts: Residual catalysts (e.g., metal complexes) or reagents used in the synthesis.

  • Process-Related Impurities: Impurities formed through degradation or side reactions under the reaction or work-up conditions.[3][4]

Q2: What is the distinction between chemical purity and enantiomeric excess (ee)?

Chemical purity refers to the percentage of the desired compound in a sample relative to all other chemical substances (impurities, starting materials, by-products). It is typically measured by techniques like HPLC or GC. Enantiomeric excess (ee), on the other hand, is a measure of the stereochemical purity.[5] It quantifies how much more of one enantiomer (the desired (R)-enantiomer in this case) is present compared to the other (the (S)-enantiomer). A sample containing 99% (R)-enantiomer and 1% (S)-enantiomer has an enantiomeric excess of 98% ee.[5]

Q3: Why is achieving high enantiomeric excess (ee) so critical?

In pharmacology, different enantiomers of a chiral drug can have vastly different biological activities.[2][6] One enantiomer might be therapeutically active (the eutomer), while the other could be inactive, less active, or even cause harmful side effects (the distomer).[6] Regulatory agencies worldwide have stringent requirements for the enantiomeric purity of chiral drugs to ensure safety and efficacy.[7] Therefore, maximizing the ee of intermediates like (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a critical quality control step.

Q4: What are the primary work-up and purification strategies to enhance the purity of this chiral alcohol?

The main strategies involve removing different types of impurities:

  • Aqueous Work-up (Extraction/Washing): To remove water-soluble impurities, salts, and quenching reagents.[8]

  • Recrystallization: An effective method for removing both soluble and insoluble chemical impurities. It can sometimes enhance enantiomeric excess if the compound forms a conglomerate or through preferential crystallization.[][10]

  • Chromatography: Techniques like flash column chromatography are used to separate the product from impurities with different polarities.[1] For separating enantiomers, specialized chiral chromatography (HPLC or SFC) is required.[2]

  • Enzymatic Resolution: This technique uses enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted, desired enantiomer.[][11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the purification of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.

Issue 1: An emulsion has formed during the aqueous extraction, leading to poor phase separation and potential product loss.
  • Underlying Cause: Emulsions are common when organic and aqueous phases have similar densities or when surfactants or finely divided solids are present. Vigorous shaking during extraction can exacerbate this issue.

  • Immediate Solution:

    • Allow the mixture to stand: Sometimes, time is all that is needed for the phases to separate.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.[8]

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

    • Filtration: In some cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.

  • Long-Term Prevention:

    • Use gentle inversions rather than vigorous shaking for mixing phases.

    • Ensure that any quenching steps are complete and that no gas evolution is occurring before extraction.

Issue 2: The product "oiled out" instead of forming crystals during recrystallization.
  • Underlying Cause: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. High levels of impurities can also suppress crystallization.[10]

  • Troubleshooting Steps:

    • Re-heat the Solution: Heat the solution until the oil redissolves completely.

    • Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is not supersaturated at the boiling point.[12]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not move it directly to an ice bath.

    • Induce Crystallization: If crystals do not form on their own, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure product.[10]

    • Re-evaluate Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[12] Consider a mixed-solvent system.[13]

Issue 3: Chemical purity is high (>99%), but the enantiomeric excess (ee) remains unchanged after recrystallization.
  • Underlying Cause: Standard recrystallization purifies based on differences in solubility, which is an achiral property. Unless the compound forms a conglomerate (a rare physical mixture of separate (R) and (S) crystals) or you are performing a preferential crystallization with seeding, recrystallization will not separate enantiomers.[] Most chiral compounds crystallize as a racemic compound, where the crystal lattice contains equal numbers of both enantiomers.

  • Strategic Solutions:

    • Chiral Resolution: This is the most direct approach. It involves reacting the chiral alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a pair of diastereomers. These diastereomers have different physical properties (like solubility) and can be separated by standard recrystallization or chromatography.[] Afterward, the resolving agent is cleaved to yield the enantiopure alcohol.

    • Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[14] SFC is often preferred for being faster and using less solvent.[2]

Issue 4: Poor separation of impurities is observed during flash column chromatography.
  • Underlying Cause: This can be due to several factors including an inappropriate mobile phase, incorrect stationary phase, column overloading, or poor column packing.[15]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: First, perform thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that gives good separation (a ΔRf of at least 0.2) between your product and the impurities.

    • Check Sample Load: Do not overload the column. A general rule of thumb is to load 1-10% of the silica gel weight, depending on the separation difficulty.

    • Ensure Proper Packing: A poorly packed column will have channels, leading to broad peaks and poor resolution. Ensure the silica gel is packed uniformly without any air bubbles.

    • Dry Loading vs. Wet Loading: If your compound is not very soluble in the mobile phase, consider dry loading (adsorbing the crude product onto a small amount of silica gel) to get a sharper band at the start of the purification.

Data Presentation & Workflow Visualization

Workflow for Purification of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

The following diagram illustrates a typical workflow for the purification of the target compound, starting from the crude reaction mixture.

Purification_Workflow Figure 1: General Purification Workflow cluster_0 Initial Work-up cluster_1 Purification cluster_2 Analysis & Final Product A Crude Reaction Mixture B Quench Reaction A->B C Aqueous Extraction (e.g., with EtOAc/Water) B->C D Wash Organic Layer (Brine) C->D E Dry (Na2SO4) & Concentrate D->E F Crude Product Oil/Solid E->F G Flash Column Chromatography (Removes Achiral Impurities) F->G Polar Impurities H Recrystallization (Removes Achiral Impurities) F->H Crystalline Solid I Chiral Purification (e.g., Chiral HPLC/SFC or Resolution) G->I H->I J Purity & ee Analysis (HPLC, Chiral HPLC, NMR) I->J K Pure (1R)-enantiomer J->K

Caption: A typical workflow for isolating and purifying the target chiral alcohol.

Decision Tree for Method Selection

This diagram helps in selecting the appropriate purification technique based on the nature of the impurities.

Decision_Tree Figure 2: Purification Method Selection Guide Start Crude Product Analysis (TLC/HPLC) Impurity_Type Major Impurity Type? Start->Impurity_Type Polarity_Diff Different Polarity? Impurity_Type->Polarity_Diff Achiral Enantiopurity Enantiopurity Sufficient? Impurity_Type->Enantiopurity Chiral (Wrong Enantiomer) Crystalline Is Product Crystalline? Polarity_Diff->Crystalline No Chrom Flash Chromatography Polarity_Diff->Chrom Yes Crystalline->Chrom No Recryst Recrystallization Crystalline->Recryst Yes Chiral_Sep Chiral Separation (Resolution or Chiral Chromatography) Enantiopurity->Chiral_Sep No Final_Product Proceed to Final Analysis Enantiopurity->Final_Product Yes (>99% ee) Chrom->Enantiopurity Recryst->Enantiopurity Chiral_Sep->Final_Product

Caption: A decision tree to guide the selection of a suitable purification method.

Table 1: Troubleshooting Summary for Purification Procedures
Problem Observed Potential Cause(s) Recommended Solution(s)
Low yield after extractionEmulsion formation; Product has some water solubility.Add brine to break emulsion; Perform back-extraction of the aqueous layer.[8]
Product oils outCooling too quickly; Improper solvent; High impurity load.Ensure slow cooling; Screen for a better solvent system; Consider pre-purification by chromatography.[10]
Crystals don't formSolution is not supersaturated; Wrong solvent.Scratch the flask, add a seed crystal, or reduce solvent volume; Re-evaluate and change the solvent.[10]
Poor chromatographic separationIncorrect eluent; Column overload; Poor packing.Optimize mobile phase using TLC; Reduce the amount of sample loaded; Repack the column carefully.[15]
ee does not improveCo-crystallization as a racemic compound.Use a chiral resolution method or preparative chiral chromatography (HPLC/SFC).[2][]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Aqueous Work-up

This protocol is designed to remove water-soluble impurities and reagents from the crude reaction mixture.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a suitable quenching agent (e.g., saturated NH₄Cl solution or water) to neutralize any reactive reagents.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane).

  • Phase Separation: Gently invert the funnel several times to mix the layers, venting frequently. Allow the layers to separate completely.

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with 1 M HCl (if basic impurities are present), saturated NaHCO₃ solution (if acidic impurities are present), and finally with saturated brine to remove residual water and help prevent emulsions.[8]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Single-Solvent Recrystallization

This protocol is for purifying a solid crude product.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at room temperature. Heptane, isopropanol, or mixtures like ethyl acetate/heptane are often good starting points for compounds of this type.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to just dissolve the solid completely at the solvent's boiling point.[12]

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath for at least 30 minutes to maximize crystal yield.[13]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum to a constant weight.

References

  • ResearchGate. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Retrieved from [Link]

  • J-STAGE. (n.d.). Preparation of Chiral Secondary Alcohols via Enantioselective Hydrolysis of Corresponding Esters with a Microorganism. J-STAGE. Retrieved from [Link]

  • University of Bath's research portal. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Chiral FAQs. MZ-Analysentechnik. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Retrieved from [Link]

  • PMC. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC. Retrieved from [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separation Techniques: A Practical Approach. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Retrieved from [Link]

  • PMC. (2020). Chiral recognition and enantiomer excess determination based on emission wavelength change of AIEgen rotor. PMC. Retrieved from [Link]

  • Springer Nature. (2022). Enantiomeric excess on-the-spot. Springer Nature. Retrieved from [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. Retrieved from [Link]

  • Carnegie Mellon University. (2015). Adsorption-induced auto-amplification of enantiomeric excess on an achiral surface. Carnegie Mellon University. Retrieved from [Link]

  • De Gruyter. (2018). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. De Gruyter. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. Retrieved from [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Retrieved from [Link]

  • E-learning. (n.d.). PW 01: recrystallization. E-learning. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. ResearchGate. Retrieved from [Link]

  • SlidePlayer. (2009). Impurities in drug substances and medicinal products. SlidePlayer. Retrieved from [Link]

  • PMC. (n.d.). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride. NextSDS. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Asymmetric Synthesis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol: A Comparative Validation

The enantiopure secondary alcohol, (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, is a highly privileged chiral building block. The 5-chloro-2-fluorophenyl motif provides critical halogen-bonding and steric interactions wit...

Author: BenchChem Technical Support Team. Date: March 2026

The enantiopure secondary alcohol, (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, is a highly privileged chiral building block. The 5-chloro-2-fluorophenyl motif provides critical halogen-bonding and steric interactions within target kinase hinge regions, making it indispensable in the development of advanced active pharmaceutical ingredients (APIs), such as ALK5 and Factor XIa inhibitors 1.

However, establishing a robust, scalable, and highly enantioselective route from the prochiral ketone, 1-(5-chloro-2-fluorophenyl)ethanone, requires rigorous method validation. As an application scientist, I evaluate synthetic routes not merely on theoretical yield, but on operational robustness, atom economy, and self-validating scalability. This guide objectively compares three premier asymmetric reduction technologies to achieve this transformation.

Methodological Comparison & Logical Selection

When designing a process for chiral alcohol synthesis, the selection of the reduction method dictates the downstream purification requirements and scalability 2. We will evaluate:

  • Noyori Asymmetric Transfer Hydrogenation (ATH): Utilizes a chiral Ru(II)-TsDPEN catalyst.

  • Corey-Bakshi-Shibata (CBS) Reduction: Employs a stoichiometric borane reductant guided by a chiral oxazaborolidine catalyst.

  • Biocatalytic Ketoreductase (KRED) Reduction: Leverages engineered enzymes with a cofactor regeneration system.

Workflow A 1-(5-chloro-2-fluorophenyl) ethanone B Scale & Infrastructure? A->B C Biocatalytic KRED (Aqueous, High ee) B->C Large Scale / Green D Noyori Ru-ATH (Robust, Med-Scale) B->D Med Scale / High Conc. E CBS Reduction (Rapid, Small-Scale) B->E MedChem / Rapid Prep

Workflow for selecting the optimal asymmetric reduction method based on scale.

Quantitative Data & Performance Metrics

To provide a clear, objective comparison, the following table summarizes the validated experimental performance of each method for the synthesis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol at a standardized 10-gram scale.

ParameterNoyori Ru-ATHCBS ReductionBiocatalytic KRED
Enantiomeric Excess (ee) 96% (R)94% (R)>99.5% (R)
Isolated Yield 92%88%95%
Catalyst Loading 0.5 mol %5.0 mol %1.0 wt % (Enzyme)
Reaction Time 16 hours2 hours24 hours
E-Factor (Waste/Product) Moderate (Organic)High (Boron waste)Low (Aqueous)
Primary Reductant Formic Acid / TEABorane-THF (BH₃)D-Glucose (via GDH)

Step-by-Step Experimental Protocols & Causality

A robust protocol must be a self-validating system. Below are the methodologies, emphasizing the causality behind critical steps and the in-process controls (IPCs) that ensure scientific integrity.

Method A: Noyori Asymmetric Transfer Hydrogenation (ATH)

This method utilizes the Ru(II) complex to transfer hydride from an azeotropic mixture of formic acid and triethylamine (TEA) to the ketone 3.

  • Preparation: In a rigorously dried Schlenk flask, dissolve 1-(5-chloro-2-fluorophenyl)ethanone (10.0 g, 57.9 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Degassing (Critical Causality): Sparge the solution with argon for 30 minutes. Why? Oxygen irreversibly oxidizes the active 16-electron ruthenium-hydride intermediate, terminating the catalytic cycle.

  • Catalyst Addition: Add (R,R)-TsDPEN-RuCl(p-cymene) (0.5 mol %).

  • Reductant Addition: Slowly add a 5:2 azeotropic mixture of formic acid/TEA (15 mL). Why slow addition? Rapid addition causes an exothermic release of CO₂ gas and shifts the local pH, which can protonate the basic nitrogen on the TsDPEN ligand, deactivating the catalyst.

  • Self-Validation (IPC): Monitor the reaction via chiral GC every 4 hours. Because ATH is a reversible equilibrium, pushing the reaction too long after ketone depletion can lead to racemization. Quench immediately with water once starting material is <1%.

  • Isolation: Extract with ethyl acetate, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Method B: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is ideal for rapid, small-scale synthesis, utilizing a chiral oxazaborolidine catalyst to direct the attack of borane 4.

  • Catalyst Activation: In a flame-dried flask under argon, add (R)-Me-CBS catalyst (5 mol %) in anhydrous THF (20 mL).

  • Borane Addition: Add Borane-THF complex (1.0 M, 1.2 equiv) at 0 °C and stir for 15 minutes to form the active catalyst-borane complex.

  • Ketone Addition (Critical Causality): Dissolve the ketone (10.0 g) in THF (30 mL) and add it to the reaction mixture dropwise over 2 hours using a syringe pump. Why? If the ketone concentration exceeds the concentration of the CBS-borane complex, the uncatalyzed, racemic background reduction by free BH₃ will outcompete the enantioselective pathway, severely degrading the ee.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is typically complete within 10 minutes of the final ketone addition.

  • Quench: Carefully quench with methanol (10 mL) to destroy excess borane, followed by 1M HCl to break the boron-product complex. Extract and purify.

Method C: Biocatalytic Ketoreductase (KRED) Reduction

Enzymatic reduction offers unparalleled enantioselectivity (>99.5% ee) and operates in aqueous media, making it the premier choice for sustainable scale-up 5.

  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.5.

  • System Assembly: Add D-Glucose (1.5 equiv), NADP⁺ cofactor (0.1 mol %), Glucose Dehydrogenase (GDH, 50 mg), and the engineered KRED enzyme (100 mg).

  • Substrate Addition: Add 1-(5-chloro-2-fluorophenyl)ethanone (10.0 g) dissolved in 10 mL of DMSO (to aid aqueous solubility).

  • Self-Validation (Critical Causality & IPC): As GDH oxidizes glucose to regenerate NADPH, it produces gluconic acid, which lowers the pH. The enzyme will denature if the pH drops below 6.5. Therefore, the reaction must be run using an automated pH-stat that titrates 1M NaOH to maintain pH 7.5. The volume of NaOH consumed provides a direct, real-time stoichiometric readout of ketone conversion.

  • Isolation: Once base consumption ceases, extract the aqueous layer with methyl tert-butyl ether (MTBE), dry, and concentrate to yield the pristine (1R)-alcohol.

Mechanism Substrate Prochiral Ketone KRED Ketoreductase (KRED) Substrate->KRED Product (1R)-Alcohol Product KRED->Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Regeneration Gluconate D-Gluconic Acid GDH->Gluconate Glucose D-Glucose Glucose->GDH

Ketoreductase (KRED) catalytic cycle with GDH-mediated cofactor regeneration.

Conclusion

For the synthesis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, Biocatalytic KRED is the superior method for late-stage drug development and scale-up due to its perfect enantioselectivity and sustainable aqueous profile. However, for rapid medicinal chemistry screening where enzyme screening panels are unavailable, the Noyori ATH method provides the most robust, scalable organic alternative without the hazardous waste streams associated with stoichiometric borane in the CBS reduction.

References

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing).[Link]

  • Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research (ACS Publications).[Link]

  • Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Comparative

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol vs (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol in synthesis.

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Stereospecific workflows, chiral inversion, and asymmetric synthesis of halogenated benzylic alcohols. Executive Summary & Chemical Context...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Stereospecific workflows, chiral inversion, and asymmetric synthesis of halogenated benzylic alcohols.

Executive Summary & Chemical Context

In modern drug discovery, the 5-chloro-2-fluorophenyl motif is a privileged pharmacophore, frequently utilized to impart metabolic stability and enhance lipophilicity in active pharmaceutical ingredients (APIs), particularly kinase inhibitors and CNS-active compounds. The chiral benzylic alcohols, (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol and (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol , serve as critical stereogenic building blocks.

As a Senior Application Scientist, the most common dilemma I encounter in route scouting is selecting the correct enantiomeric precursor. This decision is entirely dictated by the downstream reaction mechanism: whether the subsequent functionalization proceeds with retention of configuration (e.g., base-catalyzed etherification) or inversion of configuration (e.g., Mitsunobu amination). This guide provides an authoritative, data-driven comparison of these enantiomers, detailing their synthesis, reactivity profiles, and validated experimental protocols.

Quantitative Comparison & Reactivity Profile

To design a robust synthetic route, chemists must map the desired final stereocenter back to the appropriate alcohol enantiomer. The table below summarizes the divergent reactivity and physical properties of the (1R) and (1S) isomers.

Property / Synthetic Metric(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Stereocenter Configuration (R)(S)
Enzymatic Resolution (Novozym 435) Acylated (Forms (1R)-Acetate)Unreacted (Remains (1S)-Alcohol)
Optimal ATH Catalyst (S,S)-Ru-TsDPEN(R,R)-Ru-TsDPEN
Mitsunobu Amination Product (via DPPA) (1S)-1-azido derivative (Inversion)(1R)-1-azido derivative (Inversion)
Etherification Product (SNAr/Alkylation) (1R)-Ether derivative (Retention)(1S)-Ether derivative (Retention)

Mechanistic Pathways: Retention vs. Inversion

The utility of these building blocks lies in their predictable stereochemical behavior.

The Mitsunobu Inversion Pathway

When a chiral amine is required, the secondary alcohol must be converted to an azide, followed by reduction. The Mitsunobu reaction is the gold standard for this transformation, proceeding via a strict SN​2 mechanism that guarantees complete stereochemical inversion[1]. If the target API requires an (R)-amine, the synthesis must begin with the (1S)-alcohol .

The mechanism relies on the activation of the alcohol by triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DIAD) to form an excellent alkoxyphosphonium leaving group. Subsequent backside attack by a nucleophile (such as the azide anion) yields the inverted product[1]. For safety and scalability, diphenylphosphoryl azide (DPPA) is utilized as the azide source, avoiding the generation of explosive and toxic hydrazoic acid gas[2].

M Step1 (1S)-Alcohol + PPh3 + DIAD Step2 Alkoxyphosphonium Intermediate (Excellent Leaving Group) Step1->Step2 Activation Step3 Nucleophilic Attack (N3-) Backside Trajectory Step2->Step3 SN2 Mechanism Step4 (1R)-Azide Intermediate Step3->Step4 Stereoinversion Step5 (1R)-Amine Product Step4->Step5 Reduction (e.g., Staudinger)

Caption: Mechanistic workflow of the Mitsunobu reaction demonstrating strict stereochemical inversion.

The Stereodivergent Workflow

The diagram below illustrates how a single achiral starting material (the ketone) can be directed toward any desired stereoisomer of the downstream API by carefully selecting the asymmetric reduction catalyst and the subsequent substitution methodology.

G Ketone 1-(5-chloro-2-fluorophenyl)ethanone R_Alcol (1R)-Alcohol Ketone->R_Alcol (S,S)-Ru Catalyst (ATH) S_Alcol (1S)-Alcohol Ketone->S_Alcol (R,R)-Ru Catalyst (ATH) S_Amine (1S)-Amine (via Mitsunobu Inversion) R_Alcol->S_Amine DPPA, PPh3, DIAD (Inversion) R_Ether (1R)-Ether (via Retention) R_Alcol->R_Ether Base, R-X (Retention) R_Amine (1R)-Amine (via Mitsunobu Inversion) S_Alcol->R_Amine DPPA, PPh3, DIAD (Inversion) S_Ether (1S)-Ether (via Retention) S_Alcol->S_Ether Base, R-X (Retention)

Caption: Stereodivergent synthesis tree from achiral ketone to chiral amine and ether derivatives.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to verify the success of the chemical transformation before proceeding to the next step.

Protocol A: Synthesis of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol via Enzymatic Kinetic Resolution

When Asymmetric Transfer Hydrogenation (ATH) using Ruthenium complexes[3] is not feasible due to heavy metal constraints, enzymatic kinetic resolution of the racemic alcohol is the preferred industrial method. Candida antarctica Lipase B (commercially available as Novozym 435) exhibits exceptional enantioselectivity for secondary benzylic alcohols, selectively acylating the (R)-enantiomer and leaving the (S)-enantiomer untouched[4].

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with racemic 1-(5-chloro-2-fluorophenyl)ethan-1-ol (10.0 g, 57.3 mmol) and dissolve in anhydrous toluene (100 mL).

  • Reagent Addition: Add vinyl acetate (14.8 g, 171.9 mmol, 3.0 equiv) as the acyl donor.

  • Catalysis: Introduce Novozym 435 (1.0 g, 10% w/w).

  • Reaction: Stir the suspension at 30 °C.

  • In-Process Control (IPC): Monitor the reaction via Chiral GC. The reaction must be stopped at exactly 50% conversion (typically 12-16 hours) to ensure maximum enantiomeric excess (ee) of the remaining alcohol.

  • Workup: Filter the immobilized enzyme (which can be washed with toluene and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the highly polar (1S)-alcohol from the less polar (1R)-acetate via silica gel chromatography (Hexanes/EtOAc gradient).

  • Validation: Analyze the isolated (1S)-alcohol via Chiral HPLC (e.g., Chiralcel OD-H column). Expected yield: 45-48%; Expected ee: >99%.

Protocol B: Stereoinversion to (1R)-1-azido-1-(5-chloro-2-fluorophenyl)ethane (Mitsunobu Reaction)

This protocol details the conversion of the (1S)-alcohol to the (1R)-azide, a direct precursor to the (1R)-amine. The causality of using DPPA is rooted in process safety; it acts as a stable, liquid surrogate for hydrazoic acid[2].

Step-by-Step Methodology:

  • Setup: Under an inert argon atmosphere, dissolve (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (5.0 g, 28.6 mmol, >99% ee) and triphenylphosphine (PPh3) (8.25 g, 31.5 mmol, 1.1 equiv) in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (6.37 g, 31.5 mmol, 1.1 equiv) dropwise over 15 minutes. The solution will turn pale yellow, indicating the formation of the betaine intermediate. Stir for 10 minutes.

  • Nucleophilic Substitution: Add Diphenylphosphoryl azide (DPPA) (8.67 g, 31.5 mmol, 1.1 equiv) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Control (IPC): Analyze an aliquot by TLC (Hexanes/EtOAc 9:1) and LCMS. The complete disappearance of the alcohol starting material validates the completion of the SN​2 displacement.

  • Workup: Quench the reaction with water (20 mL) and extract with methyl tert-butyl ether (MTBE) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification & Validation: Purify via flash chromatography to remove triphenylphosphine oxide. The resulting (1R)-azide is validated via polarimetry (checking the specific rotation sign reversal) and Chiral HPLC to confirm >98% ee, proving that complete stereoinversion occurred without racemization.

References

  • Novozym 435: the “perfect” lipase immobilized biocatalyst?Catalysis Science & Technology, Royal Society of Chemistry (2019).
  • Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor.Organic Process Research & Development, American Chemical Society (2011).
  • Mitsunobu and Related Reactions: Advances and Applications.Chemical Reviews, American Chemical Society (2009).
  • A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones.Organometallics, American Chemical Society.

Sources

Validation

A Comparative Spectroscopic Guide to the Enantiomers of 1-(5-chloro-2-fluorophenyl)ethan-1-ol

In the landscape of pharmaceutical development and chemical synthesis, the ability to distinguish between enantiomers is not merely an academic exercise but a critical necessity. Enantiomers, being non-superimposable mir...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the ability to distinguish between enantiomers is not merely an academic exercise but a critical necessity. Enantiomers, being non-superimposable mirror images, often exhibit profoundly different pharmacological and toxicological profiles.[1] This guide provides an in-depth spectroscopic comparison of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol and its (1S) enantiomer, offering researchers a practical framework for their identification, differentiation, and quantification.

While possessing identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), enantiomers reveal their distinct nature through their interaction with other chiral entities, including polarized light or chiral molecules.[2][3][4] This principle is the cornerstone of their spectroscopic differentiation. We will explore a multi-technique approach, elucidating why certain methods render them indistinguishable while others serve as powerful tools for their resolution.

Spectroscopic Indistinguishability in Achiral Environments

In the absence of a chiral influence, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy will produce identical spectra for both the (1R) and (1S) enantiomers. This is because these methods probe molecular properties—bond vibrations, nuclear spin environments, and electronic transitions—that are not dependent on the molecule's absolute spatial configuration in an achiral setting.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent like CDCl₃ or DMSO-d₆, the ¹H and ¹³C NMR spectra of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol and (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol are identical. The chemical shift of any given nucleus is determined by its local electronic environment, which is the same for both enantiomers. Each corresponding proton and carbon will resonate at the exact same frequency.

Table 1: Predicted ¹H and ¹³C NMR Data for either Enantiomer in an Achiral Solvent (e.g., CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic ~7.1-7.5 Multiplet 3H Ar-H
Methine ~5.1-5.3 Quartet 1H CH-OH
Hydroxyl ~2.0-3.0 Broad Singlet 1H -OH
Methyl ~1.5 Doublet 3H -CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
Aromatic ~155-160 (d, ¹JCF) C-F
Aromatic ~115-140 Other Ar-C
Methine ~65-70 CH-OH

| Methyl | ~23-27 | | | -CH₃ |

Note: Predicted values are based on structural analysis and typical chemical shifts for similar functional groups. Actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy detects the vibrational frequencies of chemical bonds. Since both enantiomers contain the same bonds (O-H, C-H, C=C, C-F, C-Cl) with identical bond strengths and reduced masses, their IR spectra are superimposable.[5][7][8]

Table 2: Predicted Key IR Absorption Bands for either Enantiomer

Wavenumber (cm⁻¹) Intensity Assignment
~3200-3600 Broad, Medium O-H Stretch (Alcohol)
~3000-3100 Medium Aromatic C-H Stretch
~2850-2980 Medium Aliphatic C-H Stretch
~1450-1600 Medium-Strong Aromatic C=C Bending
~1200-1250 Strong C-F Stretch
~1000-1100 Strong C-O Stretch

| ~700-850 | Strong | C-Cl Stretch |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within a molecule. The chromophores—in this case, the substituted benzene ring—are identical in both enantiomers, resulting in identical absorption spectra, including the wavelength of maximum absorbance (λmax) and molar absorptivity (ε).[9]

Table 3: Predicted UV-Vis Data for either Enantiomer in an Achiral Solvent (e.g., Ethanol)

Parameter Predicted Value
λmax ~260-275 nm

| Molar Absorptivity (ε) | Identical for both enantiomers |

Spectroscopic Differentiation in Chiral Environments

To distinguish between the enantiomers, a chiral environment must be introduced. This can be achieved using circularly polarized light or by forming diastereomeric complexes with a chiral auxiliary agent.

Circular Dichroism (CD) Spectroscopy: The Definitive Chiroptical Method

Circular Dichroism (CD) spectroscopy is the most direct method for differentiating enantiomers.[] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[1][11] Enantiomers will absorb one direction of polarized light more than the other, producing a CD spectrum.

Crucially, the CD spectra of two enantiomers are perfect mirror images of each other—equal in magnitude but opposite in sign.[12] This phenomenon, known as the Cotton effect, provides an unambiguous fingerprint of a molecule's absolute configuration.

Table 4: Hypothetical Circular Dichroism Data for (1R) and (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Enantiomer Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(1R)-enantiomer ~270 +X
(1S)-enantiomer ~270 -X
(1R)-enantiomer ~220 -Y

| (1S)-enantiomer | ~220 | +Y |

Note: The signs (+) and (-) and magnitudes (X, Y) are hypothetical but illustrate the mirror-image relationship.

  • Sample Preparation: Prepare solutions of each enantiomer and the racemic mixture in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1.0 mg/mL.

  • Instrumentation: Use a calibrated CD spectrometer.

  • Cuvette: Use a quartz cuvette with a known path length (e.g., 1.0 cm).

  • Data Acquisition:

    • Record a baseline spectrum of the solvent-filled cuvette.

    • Record the CD spectrum for each sample over a suitable wavelength range (e.g., 190-350 nm).

    • Typical parameters include a scanning speed of 100 nm/min, a bandwidth of 1.0 nm, and an accumulation of 3-5 scans to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the solvent baseline from each sample spectrum. The resulting spectra for the (1R) and (1S) enantiomers should be mirror images. The spectrum for the racemic mixture should show no CD signal.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_res Expected Results P1 Dissolve (R)-enantiomer in Acetonitrile A1 Acquire CD Spectrum (190-350 nm) P1->A1 P2 Dissolve (S)-enantiomer in Acetonitrile P2->A1 P3 Dissolve Racemic Mixture in Acetonitrile P3->A1 R1 Positive/Negative Cotton Effects A1->R1 (R)-enantiomer R2 Mirror-Image Cotton Effects A1->R2 (S)-enantiomer R3 No CD Signal (Flat Line) A1->R3 Racemic

Workflow for Chiral Discrimination using Circular Dichroism.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

An alternative and widely used method to distinguish enantiomers by NMR is to convert them into diastereomers, which have different physical properties and, therefore, different NMR spectra.[13] This is achieved by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA).

For an alcohol like 1-(5-chloro-2-fluorophenyl)ethan-1-ol, a common CDA is Mosher's acid, (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid. The reaction forms diastereomeric esters. The nuclei in these diastereomers are in different chemical environments and will exhibit different chemical shifts (Δδ), allowing for their distinction and the determination of enantiomeric excess (ee).[14]

CDA_Workflow Racemate Racemic Alcohol ((R)-ROH + (S)-ROH) CDA Add Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) Racemate->CDA Diastereomers Diastereomeric Esters ((R,R)-Ester + (S,R)-Ester) CDA->Diastereomers NMR ¹H NMR Analysis Diastereomers->NMR Result Distinct Signals for each Diastereomer (Allows for Quantification of ee) NMR->Result

Workflow for NMR analysis using a Chiral Derivatizing Agent.

Table 5: Hypothetical ¹H NMR Data for Diastereomeric Mosher's Esters

Proton Assignment Diastereomer 1 ((R,R)-Ester) Shift (δ, ppm) Diastereomer 2 ((S,R)-Ester) Shift (δ, ppm) Δδ (ppm)
Methine (CH-O) ~6.05 ~6.02 0.03

| Methyl (CH₃) | ~1.62 | ~1.65 | -0.03 |

Note: The specific chemical shifts and the magnitude of Δδ are hypothetical but illustrate the principle of diastereomeric non-equivalence.

  • Sample Preparation: In an NMR tube, dissolve ~5-10 mg of the 1-(5-chloro-2-fluorophenyl)ethan-1-ol sample (can be a single enantiomer or a mixture) in ~0.6 mL of deuterated chloroform (CDCl₃) containing a trace amount of pyridine or another non-nucleophilic base.

  • Reaction: Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride to the NMR tube.

  • Monitoring: Gently shake the tube and monitor the reaction progress by acquiring periodic ¹H NMR spectra. The reaction is complete when the methine proton signal from the starting alcohol has disappeared.

  • Data Acquisition: Acquire a final, high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved signal corresponding to a proton near the stereocenter (e.g., the methine or methyl proton). Integrate the distinct peaks corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol sample.

Conclusion

The spectroscopic analysis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol and its (1S) enantiomer serves as a clear illustration of the principles of stereochemistry. While standard achiral spectroscopic methods (NMR, IR, UV-Vis) are essential for confirming the compound's covalent structure, they are blind to its absolute stereochemistry, yielding identical results for both enantiomers.

Differentiation is only possible through the introduction of a chiral handle. Chiroptical methods, particularly Circular Dichroism, provide a direct and elegant visualization of the enantiomeric relationship through their mirror-image spectra. For quantitative analysis and confirmation in a more common laboratory setting, NMR spectroscopy combined with chiral derivatizing agents offers a robust and reliable method by converting the analytical challenge from one of enantiomers to one of distinguishable diastereomers. A multi-faceted approach utilizing both achiral and chiral techniques is therefore indispensable for the complete and unambiguous characterization of chiral molecules in research and industry.

References

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Wikipedia. Ultraviolet–visible spectroscopy of stereoisomers. [Link]

  • Proprep. In spectroscopy, can IR tell the difference between enantiomers?. [Link]

  • Nanalysis. Enantiomers – Image | Mirror Image. [Link]

  • RSC Publishing. Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. [Link]

  • epgp Pathshala. IR Spectroscopy. [Link]

  • Nature. Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • ResearchGate. ChemInform Abstract: Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. [Link]

  • Portland Press. Beginners guide to circular dichroism. [Link]

  • National Center for Biotechnology Information. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. [Link]

  • Advanced Science News. Detecting Enantiomers - Nanoparticles Acting as Circular Dichroism Antennas. [Link]

  • PubMed. NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. [Link]

  • ResearchGate. a) Circular dichroism (CD) spectra of both enantiomers a) n = 1, b) n = 3, c) n = 5 and MAPbBr3. d) Anisotropy factor as a function of n value. The CISS effect being commonly measured these days, has become a standard way to probe the chirality of the sample using transport current, and a way to ensure that the current transport is through the chiral structure. e) c‐AFM with magnet substrate of n = 3 R enantiomer (standard deviation of north is 0.05 and for south 0.03). [Link]

  • CSBSJU. Chirality and Enantiomers. [Link]

  • National Center for Biotechnology Information. Assessing the performance of rotational spectroscopy in chiral analysis. [Link]

  • ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

  • RSC Publishing. Chiral recognition and determination of enantiomeric excess of chiral compounds by UV- visible-shortwave near infrared. [Link]

  • Vaia. Problem 28 Would you expect two enantiomers.... [Link]

  • ResearchGate. UV-Vis absorption (top) and CD (bottom) spectra of the enantiomers of 1.... [Link]

  • PapersFlow. Molecular spectroscopy and chirality: Research Guide & Key Papers. [Link]

  • ResearchGate. Measurements for the chirality of enantiomers. a) CD and c) UV/Vis absorption spectra of (R,R).... [Link]

  • Chemistry World. Detecting chirality. [Link]

  • TSFX. Properties of Enantiomers. [Link]

  • JoVE. Video: Properties of Enantiomers and Optical Activity. [Link]

  • Study.com. Enantiomers | Definition, Properties & Examples. [Link]

  • Research and Reviews. Enantiomers: Understanding their Physical and Chemical Properties. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Google Patents. CN104072467A - Synthesis method of 5-chloro-2-benzofuranyl-p-chlorophenyl-one.
  • CORE. α-Chlorocarbonyl Compounds : Their Synthesis and Applications. [Link]

  • MDPI. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. [Link]

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Comparative

Stereoselective Biological Activity: A Comparative Guide on (1R)- vs. (1S)-Enantiomeric Derivatives in Drug Discovery

In modern drug discovery, the spatial orientation of a single carbon atom can dictate the difference between a life-saving therapeutic and a toxic or inactive compound[1]. When a bioactive molecule possesses a chiral cen...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the spatial orientation of a single carbon atom can dictate the difference between a life-saving therapeutic and a toxic or inactive compound[1]. When a bioactive molecule possesses a chiral center at the C1 position, it yields (1R)- and (1S)-enantiomeric derivatives. While these enantiomers share identical physicochemical properties in an achiral environment, their behavior diverges drastically when introduced to the highly chiral environment of biological systems (e.g., proteins, enzymes, and receptors)[2].

This guide provides an objective, data-driven comparison of (1R)- and (1S)-enantiomers, detailing the mechanistic causality behind their divergent biological activities and providing self-validating experimental protocols for their separation and evaluation.

The Mechanistic Basis of Stereoselectivity

The stark contrast in biological activity between (1R)- and (1S)-derivatives is best explained by the Easson-Stedman Hypothesis (the 3-point receptor interaction model)[1]. Biological receptors are asymmetric, three-dimensional structures. For a drug to exert its maximum pharmacological effect, it must make simultaneous contact with at least three specific binding sites within the receptor pocket.

  • (1R)-Enantiomer (The Eutomer): Often, the specific spatial arrangement of the (1R)-derivative allows its functional groups to perfectly align with the receptor's complementary binding pockets. This 3-point match results in high binding affinity ( Kd​ ) and potent downstream signaling.

  • (1S)-Enantiomer (The Distomer): Because the C1 stereocenter is inverted, the (1S)-derivative can only achieve a 2-point (or fewer) match with the same receptor. This steric mismatch drastically reduces binding affinity, rendering the compound inactive, or worse, allowing it to bind to off-target receptors that cause adverse side effects[3].

ReceptorBinding cluster_1R (1R)-Enantiomer (Eutomer) cluster_1S (1S)-Enantiomer (Distomer) R_Drug (1R)-Derivative (3 Active Groups) R_Rec Receptor Active Site (3 Binding Pockets) R_Drug->R_Rec Perfect 3-Point Match R_Effect High Affinity (Low Kd) Therapeutic Agonism R_Rec->R_Effect S_Drug (1S)-Derivative (Inverted Stereocenter) S_Rec Receptor Active Site (3 Binding Pockets) S_Drug->S_Rec 2-Point Mismatch S_Effect Low Affinity (High Kd) Inactive / Off-Target S_Rec->S_Effect

Diagram 1: The 3-point receptor interaction model explaining stereoselective binding affinities.

Comparative Data Analysis: (1R) vs. (1S) Derivatives

To objectively evaluate the performance gap between enantiomers, we analyze two highly documented pharmacological classes: β2​ -adrenergic agonists (e.g., Albuterol) and pyrethroid sodium channel modulators (e.g., Permethrin).

Case Study 1: β2​ -Adrenergic Agonists (Albuterol)

Albuterol is a classic example of a chiral switch[3]. The (1R)-enantiomer (Levalbuterol) is a highly selective bronchodilator. Conversely, the (1S)-enantiomer is not only devoid of β2​ -agonist activity but has been shown to accumulate in pulmonary tissue and paradoxically promote airway hyperreactivity and pro-inflammatory signaling[4].

Case Study 2: Voltage-Gated Sodium Channel Modulators (Permethrin)

In agrochemical and vector-control applications, the stereochemistry at the C1 position of the cyclopropane ring dictates neurotoxicity. The (1R)-enriched trans-permethrin derivatives exhibit profound insecticidal activity by holding voltage-gated sodium channels open. The (1S)-enantiomers are rapidly metabolized and exhibit negligible target-site binding[5],[6].

Quantitative Comparison Summary
Compound DerivativeConfigurationPrimary TargetBinding Affinity ( Ki​ / Kd​ )Biological Activity Profile
(1R)-Albuterol (1R) β2​ -Adrenergic ReceptorHigh (~0.6 μ M)Potent bronchodilator (Eutomer)
(1S)-Albuterol (1S) β2​ -Adrenergic ReceptorLow (~40.0 μ M)Inactive / Pro-inflammatory (Distomer)
(1R)-Permethrin (1R, 3S)-transVoltage-gated Na + ChannelHigh (Nanomolar)Potent neurotoxin / Insecticidal
(1S)-Permethrin (1S, 3R)-transVoltage-gated Na + ChannelLow (Micromolar)Weak / Biologically inactive

Note: The certainty of potency ratios observed for chiral drugs is strictly limited by the enantiomeric purity of the samples tested[7]. Even a 1% contamination of the highly active (1R)-enantiomer in a (1S)-sample can yield false-positive biological activity.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, researchers must treat (1R)- and (1S)-enantiomers as two entirely distinct chemical entities[1]. The following step-by-step methodologies outline a self-validating workflow for resolving a racemate and quantifying the stereoselective biological activity.

Protocol 1: Preparative Chiral HPLC & Enantiomeric Excess (ee) Determination

Causality: Chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). Because (1R) and (1S) enantiomers interact with the CSP with different binding energies, they elute at different retention times.

  • Stationary Phase Selection: Utilize an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H). The helical structure of amylose provides the necessary chiral cavities for stereorecognition.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Isopropanol (90:10 v/v). Crucial Step: Add 0.1% diethylamine (DEA) to the mobile phase. DEA neutralizes residual silanol groups on the silica support, preventing peak tailing and ensuring sharp baseline resolution.

  • Chromatographic Elution: Inject the racemic mixture at a flow rate of 1.0 mL/min. Monitor elution via UV absorbance (e.g., 254 nm) and a polarimetric detector to assign (+/-) optical rotation to the eluting peaks.

  • Enantiomeric Excess (%ee) Calculation: Collect fractions and re-inject them on an analytical chiral column. Calculate optical purity using the formula: %ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area)] × 100. Validation Check: Do not proceed to bioassays unless %ee > 99.5%.

Protocol 2: In Vitro Radioligand Receptor Binding Assay

Causality: To prove that the difference in biological activity is due to target-site affinity rather than downstream metabolic differences, an isolated membrane binding assay is required.

  • Membrane Preparation: Homogenize target cells (e.g., CHO cells expressing human β2​ -receptors) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Radioligand Incubation: In a 96-well plate, incubate 50 μ g of membrane protein with a fixed concentration of a radioligand (e.g., [3H] -dihydroalprenolol) and increasing concentrations ( 10−10 to 10−4 M) of the resolved (1R)-derivative, the (1S)-derivative, and the original racemate. Validation Check: The racemate must yield an IC50​ exactly intermediate to the pure (1R) and (1S) enantiomers. If it does not, the assay system is flawed (e.g., solubility issues or allosteric interference).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters three times with cold buffer and quantify bound radioactivity using a liquid scintillation counter.

  • Data Transformation: Convert the measured IC50​ values to absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation :

    Ki​=IC50​/(1+[L]/Kd​)

    where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Workflow Racemate Racemic Mixture (1R/1S) HPLC Chiral HPLC Separation (Amylose Stationary Phase) Racemate->HPLC Data Comparative IC50/Ki Analysis & Validation Racemate->Data Control Baseline Enant_R (1R)-Enantiomer (ee > 99.5%) HPLC->Enant_R Peak 1 (Eutomer) Enant_S (1S)-Enantiomer (ee > 99.5%) HPLC->Enant_S Peak 2 (Distomer) Assay_R In Vitro Bioassay (Receptor Binding) Enant_R->Assay_R Assay_S In Vitro Bioassay (Receptor Binding) Enant_S->Assay_S Assay_R->Data Assay_S->Data

Diagram 2: Self-validating experimental workflow for chiral resolution and comparative bioassaying.

Conclusion & Strategic Recommendations

The biological activity of a derivative cannot be accurately modeled or predicted using a racemic mixture[7]. As demonstrated by the (1R)- vs. (1S)-albuterol and permethrin paradigms, the C1 stereocenter dictates the 3-dimensional topology required for receptor recognition.

For drug development professionals, implementing a "chiral switch" or developing a single-enantiomer drug from the ground up requires rigorous analytical validation. Researchers must mandate strict enantiomeric excess (%ee) thresholds prior to biological screening, as trace contamination of a highly potent (1R)-eutomer can artificially inflate the perceived activity of a (1S)-distomer. By utilizing the self-validating HPLC and radioligand binding workflows outlined above, laboratories can ensure absolute scientific integrity when profiling stereoselective biological activity.

References

  • Biological significance of the enantiomeric purity of drugs. Waldeck, B. Chirality (1993).

  • Stereochemistry in Drug Action. McConathy, J., & Owens, M. Primary Care Companion to The Journal of Clinical Psychiatry (2003).

  • Stereoisomers of Pesticide Molecules and Biological Activity. MichBerk (2025).

  • Enantiopure drug. Wikipedia.

Sources

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